molecular formula C19H21N B15139901 Demethylmaprotiline-d2

Demethylmaprotiline-d2

Cat. No.: B15139901
M. Wt: 265.4 g/mol
InChI Key: IFHUOEQJTQWFGJ-KLTYLHELSA-N
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Description

Demethylmaprotiline-d2 is a useful research compound. Its molecular formula is C19H21N and its molecular weight is 265.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H21N

Molecular Weight

265.4 g/mol

IUPAC Name

1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine

InChI

InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2/i13D2

InChI Key

IFHUOEQJTQWFGJ-KLTYLHELSA-N

Isomeric SMILES

[2H]C([2H])(CCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)N

Canonical SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN

Origin of Product

United States

Foundational & Exploratory

Demethylmaprotiline-d2 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Demethylmaprotiline-d2 as an internal standard in the quantitative analysis of Demethylmaprotiline (also known as N-desmethylmaprotiline), the primary active metabolite of the tetracyclic antidepressant Maprotiline. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical mass spectrometry, offering high precision and accuracy by compensating for variability in sample preparation and instrument response.

Core Principles of Isotope Dilution Mass Spectrometry

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) co-elutes with the analyte of interest and exhibits similar ionization characteristics.[1] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are chemically almost identical to the unlabeled analyte. This near-identical chemical behavior ensures they effectively track the analyte throughout the entire analytical process, from extraction to detection. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer, allowing for separate quantification.

The fundamental principle is the addition of a known quantity of the deuterated standard to the unknown sample at the beginning of the sample preparation process. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for potential losses during sample processing and fluctuations in instrument performance.

Quantitative Data for Demethylmaprotiline Analysis

The following table summarizes the key mass spectrometric parameters for the quantitative analysis of Demethylmaprotiline using this compound as an internal standard. These parameters are essential for setting up a selective and sensitive LC-MS/MS method using Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative Fragmentation
Demethylmaprotiline264.2141.1Cleavage of the propylamino side chain
This compound266.2141.1Cleavage of the propylamino side chain

Note: The precursor ion of this compound is shifted by +2 Da due to the two deuterium atoms. The product ion remains the same as the fragmentation occurs on a part of the molecule that does not contain the deuterium labels.

Experimental Protocol: Quantification of Demethylmaprotiline in Human Plasma

This section details a typical experimental protocol for the analysis of Demethylmaprotiline in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[2][3]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.

  • Internal Standard Spiking: Add 10 µL of a 100 ng/mL working solution of this compound in methanol (B129727) to each plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

A reversed-phase C18 column is commonly used for the separation of tricyclic and tetracyclic antidepressants and their metabolites.[4]

  • LC System: A UHPLC system is recommended for fast and efficient separations.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B (linear gradient)

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B (linear gradient)

    • 3.6-5.0 min: 10% B (re-equilibration)

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal for this analysis.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions & Settings:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Demethylmaprotiline264.2141.11002540
This compound266.2141.11002540

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with This compound (10 µL) Plasma->Spike Precipitate Add Acetonitrile (300 µL) & Vortex Spike->Precipitate Centrifuge Centrifuge (14,000 rpm, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A schematic of the bioanalytical workflow for the quantification of Demethylmaprotiline.

Fragmentation Pathway of Demethylmaprotiline

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Product Ion cluster_neutral_loss Neutral Loss Precursor Demethylmaprotiline [M+H]+ m/z = 264.2 CID Fragmentation in Collision Cell Precursor->CID Product Product Ion m/z = 141.1 CID->Product Neutral Neutral Loss (C8H11N) m/z = 121.1 CID->Neutral

Caption: Proposed fragmentation of Demethylmaprotiline in the mass spectrometer.

References

In-Depth Technical Guide to the Chemical Properties of Demethylmaprotiline-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylmaprotiline-d2, the deuterated analog of Demethylmaprotiline (also known as N-desmethylmaprotiline or Normaprotiline), serves as a critical internal standard for the quantitative analysis of its non-deuterated counterpart in various biological matrices. Demethylmaprotiline is the principal and pharmacologically active metabolite of the tetracyclic antidepressant, Maprotiline (B82187). This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, analytical methodologies, and the pharmacological context of its parent compound. The information presented herein is intended to support research and development activities involving the therapeutic monitoring and metabolic studies of Maprotiline.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Demethylmaprotiline where two hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in a minimal change in its chemical reactivity but a significant and predictable increase in its molecular mass, making it an ideal internal standard for mass spectrometry-based assays.

Quantitative Data

The key chemical and physical properties of this compound and its non-deuterated analog are summarized in the table below for easy comparison.

PropertyThis compoundDemethylmaprotiline
Chemical Formula C₁₉H₁₉D₂NC₁₉H₂₁N[1]
Molecular Weight 265.39 g/mol [2]263.38 g/mol [3]
CAS Number Not available5721-37-9[1]
Appearance Solid (Typical)Solid
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4]Store in a cool, dry place.
Solubility Soluble in DMSO, Ethanol, DMF.[4]Soluble in organic solvents.

Synthesis

Proposed Synthetic Pathway

A plausible approach involves a two-step process:

  • Deuteration of a suitable precursor: This can be achieved by utilizing a deuterated reagent, such as a deuterated reducing agent, to introduce the deuterium atoms at a specific position in a precursor molecule.

  • N-demethylation of deuterated Maprotiline: If starting with deuterated Maprotiline, a demethylation reaction would be performed to yield this compound.

Experimental Workflow for Synthesis (Hypothetical):

G cluster_synthesis Synthesis Workflow start Start with Maprotiline or a suitable precursor deuteration Deuteration using a deuterated reagent (e.g., LiAlD₄) start->deuteration purification1 Purification of deuterated intermediate deuteration->purification1 demethylation N-demethylation reaction purification1->demethylation purification2 Final purification of this compound (e.g., chromatography) demethylation->purification2 characterization Characterization (NMR, MS) purification2->characterization

A hypothetical workflow for the synthesis of this compound.

Experimental Protocols for Analysis

This compound is primarily used as an internal standard in the quantification of Demethylmaprotiline in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting tricyclic antidepressants and their metabolites from biological matrices like whole blood, serum, or plasma involves solid-phase extraction.

  • Specimen Preparation: A 0.5 mL aliquot of the biological sample is used.

  • Internal Standard Spiking: A known concentration of this compound is added to the sample.

  • Extraction: The sample is passed through an SPE column.

  • Elution: The analytes are eluted from the column using an appropriate solvent mixture (e.g., isopropanol (B130326) and ammonium (B1175870) hydroxide).

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

LC-MS/MS Method

While a specific validated method for this compound is not published, a general LC-MS/MS method for tricyclic antidepressants can be adapted.

Liquid Chromatography (LC) Parameters (Representative):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient from low to high organic content.
Flow Rate 0.3 mL/min
Injection Volume 1.0 µL

Tandem Mass Spectrometry (MS/MS) Parameters (Representative):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) For Demethylmaprotiline: m/z 264; For this compound: m/z 266
Product Ion (Q3) For Demethylmaprotiline: m/z 117 (representative fragment)[5]
Collision Energy Optimized for the specific instrument and transition.

Experimental Workflow for Bioanalysis:

G cluster_analysis Bioanalytical Workflow sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike spe Solid-Phase Extraction (SPE) spike->spe lcms LC-MS/MS Analysis spe->lcms quant Quantification using calibration curve lcms->quant

A typical workflow for the bioanalysis of Demethylmaprotiline using this compound.

Pharmacology and Signaling Pathways

Demethylmaprotiline is the pharmacologically active N-demethylated metabolite of Maprotiline.[6][7] Maprotiline is a tetracyclic antidepressant that primarily acts as a potent norepinephrine (B1679862) reuptake inhibitor.[8] This action leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[8]

Mechanism of Action

The therapeutic effects of Maprotiline, and by extension its active metabolite Demethylmaprotiline, are attributed to the blockade of the norepinephrine transporter (NET). This inhibition prevents the reuptake of norepinephrine from the synapse back into the presynaptic neuron.

Signaling Pathway of Norepinephrine Reuptake Inhibition:

G cluster_pathway Norepinephrine Reuptake Inhibition NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET reuptake Receptor Adrenergic Receptor NE->Receptor binds Presynaptic Presynaptic Neuron Presynaptic->NE releases Postsynaptic Postsynaptic Neuron Signal Signal Transduction Receptor->Signal activates Demethylmaprotiline Demethylmaprotiline Demethylmaprotiline->NET blocks

Simplified signaling pathway of norepinephrine reuptake inhibition by Demethylmaprotiline.

Conclusion

This compound is an indispensable tool for the accurate quantification of Demethylmaprotiline in pharmacokinetic and toxicological studies. Its chemical properties are well-defined, and while specific synthesis and analytical protocols are not widely published, established methodologies for similar compounds provide a strong foundation for its use in a research setting. Understanding the pharmacological context of its parent compound, Maprotiline, is crucial for interpreting the data generated using this deuterated internal standard. This guide provides a foundational understanding for researchers and professionals working with this important analytical standard.

References

Demethylmaprotiline-d2 for Maprotiline Metabolite Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Demethylmaprotiline-d2 as an internal standard in the quantitative analysis of maprotiline (B82187) and its metabolites. This document details the metabolic pathways of maprotiline, experimental protocols for its analysis, and relevant quantitative data, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.

Introduction to Maprotiline and its Metabolism

Maprotiline is a tetracyclic antidepressant used in the treatment of depressive disorders.[1] Its therapeutic efficacy is influenced by its metabolic fate in the body. The primary metabolic pathway of maprotiline is N-demethylation, leading to the formation of its major active metabolite, desmethylmaprotiline (B108240) (also known as normaprotiline).[2][3] Further metabolism occurs through aliphatic and aromatic hydroxylation, deamination, and the formation of aromatic methoxy (B1213986) derivatives.[2][3] The cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, are primarily responsible for the metabolism of maprotiline.[4]

Accurate quantification of maprotiline and its principal metabolite, desmethylmaprotiline, in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving the highest accuracy and precision in these analyses, particularly when employing mass spectrometry-based methods.[5]

Role of this compound in Bioanalysis

This compound is a deuterated analog of desmethylmaprotiline.[5][6] In quantitative bioanalysis, it serves as an ideal internal standard. Since it is chemically identical to the analyte of interest (desmethylmaprotiline) but has a different mass due to the presence of deuterium (B1214612) atoms, it co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more reliable and reproducible results.

Metabolic Pathway of Maprotiline

The metabolic transformation of maprotiline is a multi-step process primarily occurring in the liver. The following diagram illustrates the key metabolic conversions.

G Metabolic Pathway of Maprotiline Maprotiline Maprotiline Desmethylmaprotiline Desmethylmaprotiline Maprotiline->Desmethylmaprotiline N-demethylation (CYP2D6, CYP1A2) Hydroxylated_Metabolites 2-hydroxy-maprotiline, 3-hydroxy-maprotiline Maprotiline->Hydroxylated_Metabolites Aromatic Hydroxylation Maprotiline_N_oxide Maprotiline-N-oxide Desmethylmaprotiline->Maprotiline_N_oxide N-oxidation Conjugated_Metabolites Conjugated Metabolites (Glucuronides) Hydroxylated_Metabolites->Conjugated_Metabolites Glucuronidation

Metabolic conversion of maprotiline to its major metabolites.

Quantitative Analysis of Maprotiline and Desmethylmaprotiline

The following tables summarize quantitative data from various analytical methods developed for the determination of maprotiline and desmethylmaprotiline in biological matrices.

Table 1: Linearity and Limits of Quantification

AnalyteMethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
MaprotilineLC-MS/MSWhole Blood2.5 - 9002.5[7]
DesmethylmaprotilineLC-MS/MSWhole Blood2.5 - 9002.5[7]
MaprotilineHPLC-UVSerum25 - 108015[8]
DesmethylmaprotilineHPLC-UVSerum25 - 108012[8]
MaprotilineGLC-MSPlasma2 - 2002[9]
DesmethylmaprotilineGLC-MSPlasma2 - 2002[9]

Table 2: Precision and Accuracy Data

AnalyteMethodMatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
MaprotilineLC-MS/MSPlasma16, 375, 6250.6 - 14.0Not Reported85 - 114[10]
DesmethylmaprotilineLC-MS/MSPlasma16, 375, 6250.6 - 14.0Not Reported85 - 114[10]
MaprotilineHPLC-UVSerumLow, Med, High< 10.8< 10.5Not Reported[8]
DesmethylmaprotilineHPLC-UVSerumLow, Med, High< 10.8< 10.5Not Reported[8]
MaprotilineGLC-MSPlasmaNot Specified~5Not ReportedSlope: 0.99 ± 0.01[9]
DesmethylmaprotilineGLC-MSPlasmaNot Specified~5Not ReportedSlope: 0.98 ± 0.02[9]

Experimental Protocols

This section provides a detailed, generalized protocol for the analysis of maprotiline and desmethylmaprotiline in human plasma using this compound as an internal standard, based on common practices in LC-MS/MS bioanalysis.

Materials and Reagents
  • Maprotiline analytical standard

  • Desmethylmaprotiline analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • Human plasma (drug-free)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting analytes from plasma.

  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (containing this compound).

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for maprotiline, desmethylmaprotiline, and this compound would need to be optimized. An example for maprotiline is the transition m/z 278.2 -> 250.1.[11]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of maprotiline and its metabolites from biological samples.

G Bioanalytical Workflow for Maprotiline Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Reporting Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction Analyte Extraction (e.g., Protein Precipitation) IS_Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (LC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration and Ratio Calculation MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report_Generation Report Generation Quantification->Report_Generation

A typical workflow for quantitative bioanalysis.

Conclusion

The use of this compound as an internal standard is integral to the development of robust and reliable bioanalytical methods for the quantification of maprotiline and its primary active metabolite, desmethylmaprotiline. This technical guide provides researchers and scientists with the foundational knowledge of maprotiline metabolism, practical experimental protocols, and essential quantitative data to support their research and development efforts in the field of antidepressant drug analysis. The methodologies and data presented herein serve as a valuable resource for ensuring the accuracy and precision required for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

References

The Role of Demethylmaprotiline-d2 in Modern Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Demethylmaprotiline-d2 as a deuterated internal standard in the pharmacokinetic analysis of its parent drug, maprotiline (B82187). We will delve into the core principles of its application, detailed experimental protocols for quantitative bioanalysis, and the underlying pharmacological pathways.

Introduction: The Gold Standard in Bioanalysis

In the realm of quantitative bioanalysis, particularly within pharmacokinetic (PK) studies, accuracy and precision are paramount. Pharmacokinetics, the study of how an organism affects a drug, involves the careful measurement of drug and metabolite concentrations in biological matrices over time. The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is widely regarded as the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

This compound is an isotopically labeled version of demethylmaprotiline, the major active metabolite of the tetracyclic antidepressant maprotiline. By incorporating deuterium, a stable, non-radioactive isotope of hydrogen, the mass of the molecule is increased without significantly altering its chemical and physical properties. This near-identical behavior to the endogenous analyte makes it an ideal internal standard, as it can effectively compensate for variations that may occur during sample preparation, chromatography, and ionization in the mass spectrometer.

Physicochemical Properties and Rationale for Use

The utility of this compound as an internal standard is rooted in its physicochemical properties. Deuterium labeling offers several advantages:

  • Co-elution with the Analyte: this compound exhibits nearly identical chromatographic retention times to the unlabeled demethylmaprotiline. This co-elution is crucial for compensating for matrix effects, where other molecules in the biological sample can suppress or enhance the ionization of the analyte.

  • Similar Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the deuterated standard will have a recovery rate that closely mimics that of the analyte.

  • Distinct Mass-to-Charge Ratio (m/z): The key difference between the analyte and the internal standard is their mass. This allows the mass spectrometer to distinguish between the two compounds, enabling accurate quantification of the analyte based on the known concentration of the internal standard.

Pharmacokinetics and Metabolism of Maprotiline

Maprotiline is a tetracyclic antidepressant that primarily functions by inhibiting the reuptake of norepinephrine (B1679862) at the presynaptic neuron. Following administration, maprotiline undergoes hepatic metabolism, with N-demethylation being a major pathway. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and, to a lesser extent, CYP1A2.

The primary metabolite, demethylmaprotiline (also known as desmethylmaprotiline), is pharmacologically active and contributes to the overall therapeutic effect of the drug. Understanding the pharmacokinetic profiles of both the parent drug and its active metabolite is essential for characterizing the drug's efficacy and safety.

Pharmacokinetic Parameters of Maprotiline and Demethylmaprotiline in Rats

The following table summarizes key pharmacokinetic parameters for maprotiline (MAP) and its demethylated metabolite (DMAP) in rats after a single oral administration. This data is representative of the type of information generated in preclinical pharmacokinetic studies.

ParameterMaprotiline (MAP)Demethylmaprotiline (DMAP)
Bioavailability (%) 20.2-
Fraction Metabolized to DMAP (%) 6.5-
Brain/Serum AUC Ratio Similar to DMAPSimilar to MAP

Data compiled from studies on the pharmacokinetics of maprotiline in rats.[1][2]

Experimental Protocol: Quantitative Analysis of Maprotiline and Demethylmaprotiline in Plasma

The following is a representative, detailed methodology for the simultaneous quantification of maprotiline and demethylmaprotiline in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is a composite of established bioanalytical methods.

Materials and Reagents
  • Analytes: Maprotiline, Demethylmaprotiline

  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid

  • Reagents: Human plasma (drug-free), Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation
  • Aliquoting: Aliquot 100 µL of human plasma samples (calibrators, quality controls, and unknown samples) into microcentrifuge tubes.

  • Internal Standard Spiking: Add 20 µL of the working internal standard solution (this compound in methanol) to each tube.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 20% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Maprotiline: [M+H]+ → fragment ion
Demethylmaprotiline: [M+H]+ → fragment ion
This compound: [M+H]+ → fragment ion
Ion Source Temperature 500°C
Collision Gas Argon
Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. The following table outlines typical acceptance criteria for key validation parameters.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Precision (%CV) Within ±15% (±20% at LLOQ)
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Analyte stable under various storage and processing conditions

Visualizing Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Spike with This compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms quant Quantification (Analyte/IS Ratio) lc_ms->quant pk_analysis Pharmacokinetic Analysis quant->pk_analysis

Caption: Bioanalytical workflow for pharmacokinetic sample analysis.

Metabolic Pathway of Maprotiline

metabolic_pathway cluster_enzymes Hepatic Metabolism maprotiline Maprotiline demethylmaprotiline Demethylmaprotiline (Active Metabolite) maprotiline->demethylmaprotiline N-demethylation cyp2d6 CYP2D6 cyp2d6->demethylmaprotiline cyp1a2 CYP1A2 cyp1a2->demethylmaprotiline

Caption: N-demethylation of maprotiline to its active metabolite.

Signaling Pathway of Norepinephrine Reuptake Inhibition

signaling_pathway cluster_synapse Noradrenergic Synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft NE Release postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic NE binds to Adrenergic Receptors net Norepinephrine Transporter (NET) downstream Downstream Signaling & Antidepressant Effect postsynaptic->downstream net->presynaptic NE Reuptake maprotiline Maprotiline maprotiline->net Inhibits increase_ne Increased Synaptic Norepinephrine (NE) ne_reuptake NE Reuptake increase_ne->postsynaptic Enhanced Receptor Activation

Caption: Mechanism of action of maprotiline at the synapse.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of demethylmaprotiline in pharmacokinetic studies. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis allows for the reliable characterization of the metabolic profile and pharmacokinetic properties of maprotiline. The detailed experimental protocols and understanding of the underlying pharmacological pathways outlined in this guide provide a solid foundation for researchers and scientists in the field of drug development. The robustness of methods employing deuterated internal standards is crucial for generating high-quality data to support preclinical and clinical drug development programs.

References

Understanding Isotopic Labeling with Demethylmaprotiline-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Demethylmaprotiline-d2, the deuterated form of the major active metabolite of the tetracyclic antidepressant, Maprotiline (B82187). This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, mechanism of action, and its critical role as an internal standard in quantitative analysis.

Introduction to Demethylmaprotiline and Isotopic Labeling

Demethylmaprotiline, also known as Desmethylmaprotiline, is the primary pharmacologically active metabolite of Maprotiline.[1][2] Maprotiline exerts its antidepressant effects mainly by inhibiting the reuptake of norepinephrine (B1679862), leading to increased concentrations of this neurotransmitter in the synaptic cleft.[2] Understanding the pharmacokinetics and therapeutic concentration of Demethylmaprotiline is crucial for effective treatment and dose optimization.

Isotopic labeling, particularly with deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen), has become an indispensable tool in analytical chemistry, especially in the field of mass spectrometry.[3] this compound is a synthetically modified version of Demethylmaprotiline where two hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows for its differentiation from the endogenous analyte by a mass spectrometer, while its chemical properties remain nearly identical.[3] This makes this compound an ideal internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[4]

The Role of this compound in Quantitative Analysis

The use of a deuterated internal standard like this compound is considered the gold standard in bioanalytical method validation for its ability to improve accuracy and precision.[3] It effectively compensates for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer.

Key Advantages:

  • Minimization of Matrix Effects: Biological samples such as plasma and serum are complex matrices that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since the deuterated standard co-elutes and behaves similarly to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal.[3]

  • Correction for Extraction Variability: Losses of the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction are accounted for by the corresponding losses of the internal standard.

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the variability in injection volume and instrument response is minimized, leading to more reliable and reproducible results.

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are often proprietary, the general approach involves the introduction of deuterium atoms at specific positions in the Demethylmaprotiline molecule. This can be achieved through various chemical reactions, such as reduction with a deuterated reducing agent or by using deuterated starting materials. A plausible synthetic route could involve the N-demethylation of Maprotiline followed by a deuteration step. For instance, a secondary amine like Desmethylmaprotiline could be subjected to a reductive amination with a deuterated formaldehyde (B43269) equivalent or a related synthetic strategy to introduce the deuterium labels on the N-methyl group if re-methylating, or more likely, at other stable positions on the molecule. Custom synthesis of such labeled compounds is a common practice in the pharmaceutical and chemical industries.

Experimental Protocols

The following sections outline generalized experimental protocols for the quantitative analysis of Demethylmaprotiline in biological matrices using this compound as an internal standard. These protocols are based on established methods for the analysis of antidepressants and their metabolites by LC-MS/MS.[5][6][7]

Sample Preparation

The goal of sample preparation is to extract Demethylmaprotiline and this compound from the biological matrix and remove interfering substances.

4.1.1. Protein Precipitation (PPT)

This is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples.

  • To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard solution of a known concentration.

  • Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

4.1.2. Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

  • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.

  • To 500 µL of plasma/serum sample, add 10 µL of this compound internal standard solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

4.2.1. Liquid Chromatography (LC) Conditions (Illustrative)

ParameterValue
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C

4.2.2. Mass Spectrometry (MS) Conditions (Illustrative)

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transition (Demethylmaprotiline)e.g., m/z 264.2 -> 233.1
MRM Transition (this compound)e.g., m/z 266.2 -> 235.1
Collision EnergyOptimized for each transition

Data Presentation

The following tables provide an example of the type of quantitative data generated during the validation of a bioanalytical method using this compound as an internal standard. The data presented here is illustrative and representative of typical performance characteristics.

Table 1: Calibration Curve for Demethylmaprotiline in Human Plasma

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)
115,2341,510,8760.0101
576,1701,525,3450.0499
10153,8901,530,1120.1006
50775,4501,545,6780.5017
1001,550,9001,555,2340.9972
5007,812,3401,560,9875.0048
100015,654,3211,565,43210.0000

Linearity (r²) > 0.995

Table 2: Precision and Accuracy of the Method

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Precision (%CV)Accuracy (%)
Low32.95 ± 0.155.198.3
Medium7576.8 ± 3.14.0102.4
High750742.5 ± 29.74.099.0

Signaling Pathways and Mechanism of Action

Maprotiline, the parent drug of Demethylmaprotiline, primarily functions by inhibiting the reuptake of norepinephrine at the presynaptic terminal. This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. This enhanced signaling is believed to be a key component of its antidepressant effect.

Furthermore, chronic antidepressant treatment has been shown to modulate neurotrophic factor signaling, particularly involving Brain-Derived Neurotrophic Factor (BDNF). The increase in synaptic norepinephrine can lead to downstream effects that upregulate the expression of BDNF and its receptor, TrkB. This, in turn, promotes neuronal survival, growth, and synaptic plasticity, processes that are often impaired in depression.

Mandatory Visualizations

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NET->NE_vesicle Transport NE_reuptake Reuptake NE_synapse->NET Binding Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activation Demethylmaprotiline Demethylmaprotiline Demethylmaprotiline->NET Inhibition Antidepressant_Neurotrophic_Signaling cluster_workflow Experimental Workflow: LC-MS/MS Analysis start Biological Sample (Plasma/Serum) add_is Add this compound (Internal Standard) start->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis quantification Quantification data_analysis->quantification BDNF_Signaling_Pathway cluster_signaling Neurotrophic Factor Signaling Antidepressant Antidepressant (e.g., Maprotiline) NE_increase Increased Synaptic Norepinephrine Antidepressant->NE_increase BDNF_upregulation Upregulation of BDNF Expression NE_increase->BDNF_upregulation BDNF BDNF BDNF_upregulation->BDNF TrkB TrkB Receptor BDNF->TrkB Binding & Activation Signaling_Pathways Intracellular Signaling (e.g., MAPK/ERK, PI3K/Akt) TrkB->Signaling_Pathways Cellular_Effects Increased Neuronal Survival, Growth, and Synaptic Plasticity Signaling_Pathways->Cellular_Effects

References

The Gold Standard in Precision: A Technical Guide to Demethylmaprotiline-d2 for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Demethylmaprotiline-d2 as a stable isotope-labeled internal standard for the therapeutic drug monitoring (TDM) of maprotiline (B82187). Accurate and precise quantification of maprotiline and its active metabolite, desmethylmaprotiline (B108240), is crucial for optimizing therapeutic outcomes and minimizing toxicity. This document provides a comprehensive overview of the analytical methodologies, quantitative data, and experimental workflows essential for the successful implementation of this compound in a high-throughput bioanalytical setting.

Introduction: The Imperative for Precision in Maprotiline Monitoring

Maprotiline is a tetracyclic antidepressant used in the management of depressive disorders.[1] Its therapeutic efficacy is often correlated with plasma concentrations, necessitating TDM to individualize dosing regimens.[2][3] Maprotiline is primarily metabolized in the liver via N-demethylation to its active metabolite, desmethylmaprotiline.[4][5][6] Both the parent drug and its metabolite contribute to the overall therapeutic and potential toxic effects. Consequently, the simultaneous quantification of both compounds is clinically significant.

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and specificity.[7] The use of a stable isotope-labeled internal standard, such as this compound, is paramount in LC-MS/MS assays to correct for variability during sample preparation and analysis, thereby ensuring the highest degree of accuracy and precision.[6][8] Deuterated internal standards are chemically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects, which is critical for robust and reliable results.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters from representative LC-MS/MS methods for the analysis of maprotiline and desmethylmaprotiline. While specific data for this compound is not publicly available, the data presented from methods using a closely related deuterated internal standard (Maprotiline-d3) and other validated assays provide a strong indication of the expected performance.

Table 1: LC-MS/MS Method Parameters for Maprotiline and Desmethylmaprotiline Analysis

ParameterMethod 1 (with Maprotiline-d3 IS)Method 2 (General Antidepressant Screen)
Internal Standard Maprotiline-d3Not specified for each analyte
Linearity Range Not explicitly stated, but linear over a large concentration range.10–750 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL10 ng/mL
Precision (% CV) ~5%< 15%
Accuracy (% Bias) Not explicitly statedWithin ± 15%
Extraction Recovery Not explicitly statedNot explicitly stated

Table 2: Chromatographic and Mass Spectrometric Conditions

ParameterRepresentative Conditions
LC Column C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with acetonitrile (B52724) and water (often with formic acid or ammonium (B1175870) acetate)
Flow Rate 0.2 - 0.7 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions (Precursor > Product Ion) Analyte and IS specific

Experimental Protocols

A detailed methodology for a typical LC-MS/MS assay for the quantification of desmethylmaprotiline using a deuterated internal standard is provided below. This protocol is a composite based on established methods for similar analytes.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from biological matrices like plasma or serum.

Protocol:

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte and internal standard from other matrix components.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Injection Volume: 5 µL.

Mass Spectrometry

Tandem mass spectrometry provides the high selectivity and sensitivity required for accurate quantification.

MS Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Desmethylmaprotiline: To be determined empirically (e.g., m/z 264.2 -> 193.1).

    • This compound: To be determined empirically (e.g., m/z 266.2 -> 195.1).

  • Collision Energy: Optimized for each transition.

Mandatory Visualizations

Metabolic Pathway of Maprotiline

Metabolic Pathway of Maprotiline Maprotiline Maprotiline Desmethylmaprotiline Desmethylmaprotiline (Active Metabolite) Maprotiline->Desmethylmaprotiline N-demethylation (CYP2D6, CYP1A2) Further_Metabolites Further Metabolites (e.g., Maprotiline-N-oxide) Desmethylmaprotiline->Further_Metabolites Oxidation

Caption: Metabolic conversion of Maprotiline to its active metabolite, Desmethylmaprotiline.

Experimental Workflow for TDM

Experimental Workflow for Desmethylmaprotiline TDM cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma/Serum Sample Add_IS Add this compound Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Reporting Reporting Results (ng/mL) Quantification->Reporting

Caption: Step-by-step workflow for the quantification of Desmethylmaprotiline.

Logical Relationship of a Deuterated Internal Standard

Role of Deuterated Internal Standard in LC-MS/MS Analyte Desmethylmaprotiline Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep Internal_Standard This compound Internal_Standard->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Chromatography & Ionization) Sample_Prep->LC_MS_Analysis Peak_Area_Ratio Peak Area Ratio (Analyte / IS) LC_MS_Analysis->Peak_Area_Ratio Concentration Accurate Concentration Peak_Area_Ratio->Concentration

Caption: How a deuterated internal standard corrects for analytical variability.

Conclusion

The utilization of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring of maprotiline offers a robust and reliable approach to achieving accurate and precise quantification. This technical guide provides the foundational knowledge, including quantitative data summaries and detailed experimental protocols, to aid researchers and clinicians in the development and implementation of such assays. The inherent advantages of using a stable isotope-labeled internal standard are critical for ensuring data integrity in clinical and research settings, ultimately contributing to improved patient care and safety.

References

In-Depth Technical Guide: Safety and Handling of Demethylmaprotiline-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and analytical considerations for Demethylmaprotiline-d2, a deuterated isotopolog of Demethylmaprotiline (also known as Normaprotiline). The information presented herein is intended to support research and development activities by providing essential data and procedural guidance.

Introduction to this compound

Demethylmaprotiline is the primary active metabolite of the tetracyclic antidepressant maprotiline. The deuterated form, this compound, is a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) at specific positions can alter the metabolic profile of a drug, often leading to a slower rate of metabolism. This "kinetic isotope effect" can result in a longer half-life and modified pharmacokinetic properties compared to the non-deuterated parent compound. Understanding these differences is crucial for the development and evaluation of novel therapeutic agents.

While specific safety and toxicological data for this compound are not extensively available in public literature, a conservative approach dictates that it should be handled with the same precautions as its non-deuterated counterpart and other structurally related tricyclic and tetracyclic antidepressants.

Safety and Handling

Note: The following safety and handling information is based on data for structurally similar tricyclic/tetracyclic antidepressants and general laboratory chemical safety standards. A substance-specific Safety Data Sheet (SDS) should always be consulted when available.

Hazard Identification

This compound should be considered a hazardous substance. Based on the toxicological properties of related compounds, the primary hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following precautionary measures and PPE are recommended:

Precautionary MeasureDescription
Engineering Controls Work in a well-ventilated area, preferably in a certified chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or disposable gown should be worn.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.
General Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
AspectGuideline
Storage Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Toxicological and Pharmacokinetic Data

Direct toxicological and comprehensive pharmacokinetic data for this compound are limited. The following tables summarize available data for the non-deuterated parent compound, Demethylmaprotiline (Normaprotiline), and provide context on the expected impact of deuteration.

Toxicological Data (for non-deuterated Demethylmaprotiline)

Data for this compound is not available. The following data for the non-deuterated compound should be used for risk assessment with the understanding that the deuterated form may have a different toxicological profile.

ParameterValueSpeciesReference
LD50 (Oral) Data not available--
Primary Target Organs Central Nervous System, Cardiovascular SystemHuman (inferred from parent drug)General knowledge on tricyclic antidepressants
Pharmacokinetic Data (for non-deuterated Demethylmaprotiline)

The following data pertains to the non-deuterated form. Deuteration is expected to alter these parameters, likely increasing the half-life and exposure (AUC).

ParameterValueSpeciesAdministration Route
Half-life (t½) ~43 hoursHumanOral
Time to Peak (Tmax) 8-12 hoursHumanOral
Volume of Distribution (Vd) 20-30 L/kgHumanIntravenous
Clearance (CL) ~10 mL/min/kgHumanIntravenous
The Impact of Deuteration on Pharmacokinetics

Deuteration at a site of metabolic oxidation can significantly slow down the rate of metabolism. The primary metabolic pathway for Demethylmaprotiline is likely further oxidation of the ring system and conjugation. If the deuterium atoms in this compound are located at a primary site of metabolism, the following effects can be anticipated:

  • Increased Half-life (t½): A slower metabolic clearance will lead to a longer elimination half-life.

  • Increased Exposure (AUC): The total drug exposure over time will likely be higher.

  • Reduced Peak-to-Trough Fluctuations: A longer half-life can lead to more stable plasma concentrations at steady state.

  • Potential for Altered Metabolite Profile: A blocked metabolic pathway may lead to an increase in the formation of other metabolites.

Experimental Protocols

The following section outlines a representative experimental workflow for the quantification of this compound in a biological matrix, such as plasma. This protocol is based on established methods for similar tricyclic antidepressants and should be optimized and validated for the specific application.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Objective: To accurately and precisely quantify the concentration of this compound in plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled analog of a related compound like Nortriptyline-d3).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusion and optimization.

      • Hypothetical Transition for this compound (M+H)+: m/z [M+H]+ → m/z [fragment ion]

      • Hypothetical Transition for Internal Standard: m/z [IS+H]+ → m/z [IS fragment ion]

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of this compound in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

G cluster_0 Drug Administration and Metabolism This compound This compound Absorption Absorption This compound->Absorption Distribution Distribution Absorption->Distribution Metabolism (Liver) Metabolism (Liver) Distribution->Metabolism (Liver) Excretion Excretion Distribution->Excretion Metabolites Metabolites Metabolism (Liver)->Metabolites Metabolites->Excretion G cluster_1 Bioanalytical Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing G cluster_2 Safety Handling Logic Start Start Assess_Risk Conduct Risk Assessment Start->Assess_Risk Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risk->Select_PPE Use_Fume_Hood Work in Fume Hood Select_PPE->Use_Fume_Hood Handle_Compound Handle this compound Use_Fume_Hood->Handle_Compound Decontaminate Decontaminate Work Area Handle_Compound->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste End End Dispose_Waste->End

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Desmethylmaprotiline in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Desmethylmaprotiline (B108240) (or N-desmethylmaprotiline) is the primary active metabolite of maprotiline (B82187), a tetracyclic antidepressant used in the treatment of major depressive disorder.[1][2][3] Therapeutic Drug Monitoring (TDM) of both the parent drug and its active metabolites is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, specificity, and accuracy.[6][7][8]

This application note details a validated LC-MS/MS method for the rapid and reliable quantification of desmethylmaprotiline in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard (Demethylmaprotiline-d2) to ensure high precision and accuracy by correcting for matrix effects and variability during sample processing.[9]

Experimental Protocols

Materials and Reagents
  • Analytes: Desmethylmaprotiline hydrochloride, this compound (Internal Standard, IS)

  • Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Additives: Formic acid (LC-MS grade)

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

  • Consumables: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, autosampler vials

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Desmethylmaprotiline and this compound in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.

  • Intermediate Solutions:

    • Prepare a working standard solution of Desmethylmaprotiline (10 µg/mL) by diluting the stock solution in 50:50 methanol:water.

    • Prepare a working Internal Standard (IS) solution (100 ng/mL) by diluting the this compound stock solution in 50:50 methanol:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Serially dilute the Desmethylmaprotiline working standard solution with drug-free human plasma to prepare CC samples at concentrations of 1, 2.5, 5, 10, 50, 100, 250, and 500 ng/mL.

    • Prepare QC samples in drug-free human plasma at four concentrations:

      • Lower Limit of Quantitation (LLOQ): 1 ng/mL

      • Low QC (LQC): 3 ng/mL

      • Medium QC (MQC): 75 ng/mL

      • High QC (HQC): 400 ng/mL

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and speed.[6][9]

  • Pipette 50 µL of plasma sample (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the working IS solution (100 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitating agent.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant into an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UPLC/HPLC System
Column Reversed-phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)[6]
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 350°C[10]
Capillary Voltage 4000 V[10]
Gas Flow 10 L/min[10]
Nebulizer Pressure 50 psi[10]
MRM Transitions Compound
Desmethylmaprotiline
This compound (IS)

*Note: Product ions and collision energies are proposed based on the structure of the parent molecule and require optimization on the specific instrument used.

Method Validation and Performance

The method was validated according to established bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.

Linearity and Range

The calibration curve was linear over the concentration range of 1-500 ng/mL. A weighted (1/x²) linear regression model was used for quantification.

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.000.9898.0
2.502.57102.8
5.004.8997.8
10.0010.31103.1
50.0051.50103.0
100.0098.7098.7
250.00245.5098.2
500.00501.00100.2
Correlation Coefficient (r²) > 0.998
Accuracy and Precision

Intra- and inter-assay accuracy and precision were evaluated using the four QC levels (n=6 replicates per run, across 3 separate runs).

Table 4: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
LLOQ1.006.8104.58.2102.1
LQC3.005.198.76.599.5
MQC75.003.5101.24.8100.8
HQC400.002.897.93.998.6
Matrix Effect and Recovery

The matrix effect and recovery were assessed at LQC and HQC levels. The use of a co-eluting stable isotope-labeled internal standard effectively normalizes for any matrix-induced ion suppression or enhancement and variability in recovery.

Table 5: Example Matrix Effect and Recovery Data

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)IS-Normalized Matrix Factor
LQC91.593.296.80.98
HQC94.295.198.50.99

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to data reporting.

LCMSMS_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical Procedure cluster_postdata Data Processing & Reporting SampleReceipt Sample Receipt (Plasma) SampleLogin Sample Login & LIMS Entry SampleReceipt->SampleLogin Storage Storage at -80°C SampleLogin->Storage Thawing Thaw Samples Storage->Thawing Spiking Spike IS (this compound) Thawing->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Transfer Supernatant Transfer Centrifugation->Transfer Injection LC-MS/MS Injection Transfer->Injection Integration Peak Integration Injection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Review Data Review & QC Check Quantification->Review Report Final Report Generation Review->Report

Caption: End-to-end workflow for the LC-MS/MS analysis of Desmethylmaprotiline.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantitative analysis of desmethylmaprotiline in human plasma. The simple protein precipitation protocol allows for rapid sample turnaround, while the use of a deuterated internal standard ensures the method's robustness and reliability. This validated assay is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and clinical research involving maprotiline administration.

References

Application Notes and Protocols for the Quantitative Analysis of Desmethylmaprotiline using Demethylmaprotiline-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantitative analysis of desmethylmaprotiline (B108240) in biological matrices, such as human plasma, using Demethylmaprotiline-d2 as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Desmethylmaprotiline is the primary active metabolite of maprotiline (B82187), a tetracyclic antidepressant.[1][2] Monitoring its concentration in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document outlines a robust and sensitive LC-MS/MS method for the accurate quantification of desmethylmaprotiline, employing a stable isotope-labeled internal standard (this compound) to ensure high precision and accuracy.

Metabolic Pathway of Maprotiline to Desmethylmaprotiline

Maprotiline is principally metabolized in the liver through N-demethylation to form desmethylmaprotiline. This metabolic conversion is primarily mediated by cytochrome P450 enzymes, with CYP2D6 and CYP1A2 being the major contributors.[3] Desmethylmaprotiline itself is pharmacologically active and may undergo further metabolism.[1]

Metabolic Pathway of Maprotiline Maprotiline Maprotiline Desmethylmaprotiline Desmethylmaprotiline Maprotiline->Desmethylmaprotiline N-demethylation (CYP2D6, CYP1A2) Further_Metabolites Further Metabolites (e.g., maprotiline-N-oxide) Desmethylmaprotiline->Further_Metabolites Metabolism

Metabolic conversion of maprotiline to desmethylmaprotiline.

Experimental Protocols

Materials and Reagents
  • Desmethylmaprotiline analytical standard

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free, for calibration standards and quality controls)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting desmethylmaprotiline from plasma samples.

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of this compound working solution (internal standard).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

2.4.1. Liquid Chromatography Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Start at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

2.4.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterRecommended Setting
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The following MRM transitions should be optimized for the specific instrument. The transitions provided are representative.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Desmethylmaprotiline264.2208.1Optimized (e.g., 25)
This compound266.2210.1Optimized (e.g., 25)

Note: The exact m/z values and collision energies should be determined empirically on the instrument being used.

Experimental Workflow

Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject into LC-MS/MS Supernatant_Collection->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Desmethylmaprotiline Calibration_Curve->Quantification

LC-MS/MS workflow for desmethylmaprotiline analysis.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Linearity and Range

The linearity of the method should be established by analyzing a series of calibration standards.

ParameterTypical Performance
Concentration Range 1 - 500 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) ≥ 0.99
Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated at multiple quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1< 20%< 20%± 20%
Low3< 15%< 15%± 15%
Mid100< 15%< 15%± 15%
High400< 15%< 15%± 15%
LLOQ: Lower Limit of Quantification
Recovery and Matrix Effect

The extraction recovery and matrix effect should be assessed to ensure the sample preparation is efficient and that endogenous matrix components do not interfere with ionization.

ParameterTypical Acceptance Criteria
Extraction Recovery Consistent, precise, and reproducible
Matrix Effect Within ± 15%
Stability

The stability of desmethylmaprotiline in the biological matrix should be evaluated under various conditions.

Stability TypeConditionAcceptance Criteria
Freeze-Thaw Three cycles from -80°C to room temperatureWithin ± 15% of nominal
Short-Term Room temperature for 24 hoursWithin ± 15% of nominal
Long-Term -80°C for an extended period (e.g., 3 months)Within ± 15% of nominal
Post-Preparative Autosampler at 4°C for 48 hoursWithin ± 15% of nominal

Conclusion

This application note provides a detailed framework for the quantitative analysis of desmethylmaprotiline in biological matrices using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for a variety of research and clinical applications. Adherence to the outlined protocols and validation procedures will ensure the generation of high-quality, reliable data.

References

Application Notes and Protocols for Demethylmaprotiline-d2 GC-MS Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmaprotiline, the primary active metabolite of the tetracyclic antidepressant maprotiline (B82187), is a critical analyte in clinical and forensic toxicology, as well as in pharmacokinetic studies. Accurate quantification of demethylmaprotiline in biological matrices is essential for therapeutic drug monitoring and in drug development research. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for this purpose, offering high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard, such as Demethylmaprotiline-d2, is the gold standard for quantitative analysis by mass spectrometry.[1][2] It ensures the highest accuracy and precision by compensating for variations during sample preparation and analysis, including extraction efficiency, derivatization yield, and instrument response.[1][2] This document provides a detailed protocol for the preparation of samples for the GC-MS analysis of demethylmaprotiline, using this compound as an internal standard.

Desmethylmaprotiline, being a secondary amine, requires derivatization to improve its chromatographic properties and thermal stability for GC analysis.[3][4][5] This protocol will detail a common derivatization procedure using trifluoroacetic anhydride (B1165640) (TFAA).

Experimental Protocols

Materials and Reagents
Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for plasma or serum samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of the plasma or serum sample.

  • Internal Standard Spiking: Add a known concentration of this compound solution in methanol to each sample, calibrator, and quality control sample.

  • pH Adjustment: Add 500 µL of phosphate buffer (pH 7.4) and briefly vortex. Then, add 100 µL of 1 M NaOH to basify the sample. Vortex for 10 seconds.

  • Extraction: Add 1 mL of a hexane:ethyl acetate (9:1, v/v) mixture. Cap the tube and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or in a water bath at 40°C.[6]

  • Reconstitution: Reconstitute the dried extract in 50 µL of ethyl acetate.

Derivatization
  • Reagent Addition: To the reconstituted extract, add 25 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the vial and heat at 60-70°C for 30 minutes.

  • Evaporation: After cooling to room temperature, evaporate the excess derivatizing reagent under a gentle stream of nitrogen.

  • Final Reconstitution: Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters and can be adapted based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[7]

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to monitor for Demethylmaprotiline-TFA derivative: (Suggest monitoring characteristic fragment ions).

    • Ions to monitor for this compound-TFA derivative: (Suggest monitoring corresponding fragment ions with a +2 m/z shift).

Data Presentation

The use of this compound as an internal standard allows for the creation of a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators. The concentration of demethylmaprotiline in unknown samples can then be determined from this curve.

Table 1: Representative Quantitative Data for Demethylmaprotiline Analysis using a Deuterated Internal Standard

ParameterValueReference
Linearity Range5 - 500 ng/mL[8]
Limit of Detection (LOD)1 ng/mL-
Limit of Quantification (LOQ)5 ng/mL[7]
Inter-assay Precision (CV%)< 10%[8]
Intra-assay Precision (CV%)< 5%[8]
Recovery> 90%[7]

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and instrumentation.

Mandatory Visualization

GC_MS_Sample_Preparation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Sample Plasma/Serum Sample (500 µL) Spike Spike with This compound (IS) Sample->Spike Basify Basify with 1 M NaOH Spike->Basify Extract Liquid-Liquid Extraction (Hexane:Ethyl Acetate) Basify->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry_Evap Dry and Evaporate Collect->Dry_Evap Recon1 Reconstitute in Ethyl Acetate Dry_Evap->Recon1 Add_TFAA Add TFAA Recon1->Add_TFAA Heat Heat at 60-70°C Add_TFAA->Heat Evap_Reagent Evaporate Reagent Heat->Evap_Reagent Recon2 Reconstitute for Analysis Evap_Reagent->Recon2 GCMS GC-MS Analysis Recon2->GCMS

References

Application of Demethylmaprotiline-d2 in Urine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmaprotiline, the primary active metabolite of the tetracyclic antidepressant maprotiline (B82187), is a key analyte in clinical and forensic toxicology, as well as in therapeutic drug monitoring. Accurate and reliable quantification of this compound in urine is crucial for assessing patient compliance, diagnosing toxicity, and for pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Demethylmaprotiline-d2, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the analysis of demethylmaprotiline in human urine using this compound as an internal standard.

Metabolic Pathway of Maprotiline

Maprotiline is extensively metabolized in the liver, primarily through N-demethylation to form its active metabolite, desmethylmaprotiline. This process is mainly catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2.[1] Desmethylmaprotiline can undergo further metabolism before excretion. Approximately 60% of a maprotiline dose is excreted in the urine as conjugated metabolites.[2]

Metabolism Maprotiline Maprotiline Desmethylmaprotiline Desmethylmaprotiline (Active Metabolite) Maprotiline->Desmethylmaprotiline N-demethylation (CYP2D6, CYP1A2) Further_Metabolites Further Metabolites (e.g., hydroxylated and conjugated forms) Desmethylmaprotiline->Further_Metabolites Metabolism Excretion Urinary Excretion Further_Metabolites->Excretion

Caption: Metabolic pathway of Maprotiline to Desmethylmaprotiline.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes a solid-phase extraction procedure for the cleanup and concentration of demethylmaprotiline from urine samples.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis WCX)

  • Urine samples

  • This compound internal standard solution

  • 4% Phosphoric acid in water

  • Methanol

  • Acetonitrile

  • 10 mM Ammonium (B1175870) acetate (B1210297), pH 6

  • Elution solvent: 60:40 (v/v) Acetonitrile/Methanol with 2% Formic Acid

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • To 200 µL of urine, add an appropriate amount of this compound internal standard solution.

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Condition the SPE cartridge with 200 µL of methanol, followed by 200 µL of water.

  • Load the entire pre-treated sample (400 µL) onto the conditioned SPE cartridge.

  • Wash the cartridge with 200 µL of 10 mM ammonium acetate (pH 6), followed by 200 µL of methanol.

  • Elute the analytes with two 25 µL aliquots of the elution solvent into a clean collection tube.

  • The eluate can be directly injected into the LC-MS/MS system. If further concentration is needed, evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Representative):

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C

| Gradient | 20% B to 65% B over 1.8 min, then to 75% B at 2.2 min, followed by re-equilibration. |

MS/MS Parameters (Representative):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Desmethylmaprotiline 264.2 208.1 25
71.1 30
This compound 266.2 210.1 25

| | | 73.1 | 30 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add this compound Internal Standard Urine_Sample->Add_IS Pretreat Pre-treatment (Acidification) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Condition Condition Load Load Wash Wash Elute Elute LC_MSMS LC-MS/MS Analysis Elute->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Workflow for the analysis of Demethylmaprotiline in urine.

Data Presentation

The following tables summarize representative quantitative data for the analysis of demethylmaprotiline based on published methods for tricyclic antidepressants.

Table 1: LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal with internal standard

These values are representative and should be established for each specific laboratory method.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of demethylmaprotiline in urine by LC-MS/MS. The detailed protocols and representative data presented here serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important antidepressant metabolite. The methodologies can be adapted and validated for specific laboratory instrumentation and requirements.

References

Application Notes and Protocols for Demethylmaprotiline-d2 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmaprotiline, the primary active metabolite of the tetracyclic antidepressant maprotiline (B82187), is a potent inhibitor of the norepinephrine (B1679862) transporter (NET). Its deuterated isotopolog, Demethylmaprotiline-d2, serves as an ideal internal standard for quantitative mass spectrometry-based assays and as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel NET inhibitors.[1][2] The stable isotope label of this compound ensures that its physicochemical properties are nearly identical to the unlabeled compound, while its distinct mass allows for precise quantification and differentiation in complex biological matrices. These application notes provide detailed protocols for the use of this compound in HTS assays for the discovery of new chemical entities targeting the norepinephrine signaling pathway.

Signaling Pathway of Norepinephrine Reuptake Inhibition

The therapeutic effect of Demethylmaprotiline is primarily attributed to its ability to block the reuptake of norepinephrine from the synaptic cleft, thereby increasing the concentration and duration of action of this neurotransmitter. This modulation of noradrenergic signaling is a key mechanism for the treatment of depressive disorders.

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyr Hyd. Dopamine Dopamine L_DOPA->Dopamine DOPA Decarb. NE_Vesicle Norepinephrine (Vesicle) Dopamine->NE_Vesicle Dopamine β-Hyd. NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) Demethylmaprotiline This compound Demethylmaprotiline->NET Inhibition NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction

Caption: Norepinephrine signaling pathway and the inhibitory action of Demethylmaprotiline.

High-Throughput Screening for Norepinephrine Transporter Inhibitors

A common HTS approach for identifying novel NET inhibitors is a cell-based functional assay that measures the uptake of a fluorescent substrate. In this context, this compound can be utilized as a positive control to assess assay performance and for the validation of potential hits.

Experimental Workflow

The following diagram outlines a typical workflow for an HTS campaign targeting the norepinephrine transporter.

HTS_Workflow cluster_setup Assay Setup cluster_assay Cell-Based Assay cluster_analysis Data Analysis Compound_Library Compound Library (Test Compounds) Plate_Preparation 384-Well Plate Preparation Compound_Library->Plate_Preparation Controls Controls (this compound, DMSO) Controls->Plate_Preparation Compound_Addition Add Compounds & Controls Plate_Preparation->Compound_Addition Cell_Seeding Seed hNET-Expressing Cells Cell_Seeding->Compound_Addition Substrate_Addition Add Fluorescent Substrate Compound_Addition->Substrate_Addition Incubation Incubate Substrate_Addition->Incubation Fluorescence_Reading Read Fluorescence Incubation->Fluorescence_Reading Data_Normalization Data Normalization Fluorescence_Reading->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC50) Hit_Identification->Dose_Response Confirmation Hit Confirmation & Validation Dose_Response->Confirmation

References

Standard Operating Procedure for Demethylmaprotiline-d2 Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the use of Demethylmaprotiline-d2 as an internal standard in the quantitative analysis of Demethylmaprotiline in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Demethylmaprotiline, the primary active metabolite of the tetracyclic antidepressant maprotiline (B82187), requires accurate and precise quantification in biological samples for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS.[1][2] Deuterated internal standards are chemically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects, which corrects for variability during sample preparation and analysis, leading to improved accuracy and precision.[1][3]

This SOP outlines the necessary materials, reagent and standard preparations, sample processing, LC-MS/MS parameters, and data analysis for the reliable quantification of Demethylmaprotiline.

Materials and Reagents

Chemicals and Solvents
  • Demethylmaprotiline hydrochloride (Analyte)

  • This compound (Internal Standard)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Water (Type I, ultrapure)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (drug-free, for calibration standards and quality controls)

Labware and Equipment
  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes and tips (calibrated)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

Experimental Protocols

Preparation of Stock and Working Solutions

3.1.1 Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 1 mg of Demethylmaprotiline hydrochloride and this compound into separate volumetric flasks.

  • Dissolve in methanol to the flask's nominal volume to achieve a final concentration of 1 mg/mL for each.

  • Store stock solutions at -20°C.

3.1.2 Intermediate and Working Standard Solutions

  • Prepare a series of intermediate solutions of Demethylmaprotiline by serially diluting the stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking calibration standards and quality controls.

  • Prepare a working internal standard solution of this compound by diluting its stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Controls
  • Spike drug-free human plasma with the Demethylmaprotiline intermediate solutions to prepare a calibration curve consisting of 8-10 non-zero concentration levels.

  • Prepare quality control (QC) samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample clean-up in this application.[4]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working internal standard solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

  • Inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterCondition
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ElutionStart at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM).

ParameterAnalyte (Demethylmaprotiline)Internal Standard (this compound)
Precursor Ion (Q1) m/z 264.2 266.2
Product Ion (Q3) m/z (Quantifier) 191.1 193.1
Product Ion (Q3) m/z (Qualifier) 178.1 180.1
Dwell Time100 ms100 ms
Collision Energy (CE)Optimize for instrumentOptimize for instrument
Declustering Potential (DP)Optimize for instrumentOptimize for instrument

Data Analysis and Quantification

  • Integrate the peak areas for the quantifier SRM transitions for both Demethylmaprotiline and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis with a 1/x² weighting.

  • Determine the concentration of Demethylmaprotiline in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Quality Control

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

  • The accuracy of the back-calculated calibration standards and the QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

  • The precision (%CV) of the QC samples should not exceed 15% (20% for the LLOQ).

Visualization of the Experimental Workflow

experimental_workflow sample Plasma Sample (Calibrator, QC, or Unknown) is_addition Add this compound (Internal Standard) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant evaporation Evaporation (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis (SRM Mode) reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for the quantification of Demethylmaprotiline using a deuterated internal standard.

References

Application of Demethylmaprotiline-d2 in Forensic Toxicology: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmaprotiline, the primary active metabolite of the tetracyclic antidepressant maprotiline, is a crucial analyte in forensic toxicology investigations. Its presence and concentration in biological matrices can provide valuable information regarding drug use, intoxication, and potential involvement in criminal cases or deaths. Accurate and reliable quantification of Demethylmaprotiline is paramount for medicolegal purposes.

The use of a stable isotope-labeled internal standard, such as Demethylmaprotiline-d2, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they co-elute chromatographically and experience similar ionization and fragmentation patterns in the mass spectrometer. This co-analysis effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.

This document provides a comprehensive application note and a detailed protocol for the quantitative analysis of Demethylmaprotiline in biological matrices, such as blood and urine, using this compound as an internal standard with LC-MS/MS.

Principle of the Method

The methodology involves the extraction of Demethylmaprotiline and the internal standard, this compound, from a biological sample, followed by chromatographic separation and detection using a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • Demethylmaprotiline reference standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Ammonium (B1175870) formate

  • Drug-free human blood/urine for matrix-matched calibrators and quality controls

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Sample Preparation: Solid Phase Extraction (SPE) of Blood/Urine
  • Sample Pre-treatment: To a 1 mL aliquot of blood or urine, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL).

  • Acidification: Add 1 mL of 0.1 M hydrochloric acid and vortex.

  • Centrifugation (for blood samples): Centrifuge the blood sample at 4000 rpm for 10 minutes. Load the supernatant onto the SPE cartridge.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

  • Elution: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • The exact mass transitions for Demethylmaprotiline and this compound would need to be determined by infusing the pure standards into the mass spectrometer. The following are hypothetical, yet plausible, transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Demethylmaprotiline264.2208.125
This compound266.2210.125

Method Validation

The analytical method should be fully validated according to established forensic toxicology guidelines. Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity Correlation coefficient (r²) > 0.99r² > 0.995 over a range of 1-500 ng/mL
Limit of Detection (LOD) Signal-to-noise ratio > 30.5 ng/mL
Limit of Quantification (LOQ) Signal-to-noise ratio > 10; precision and accuracy within ±20%1 ng/mL
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) < 15% (20% at LOQ)Intra-day RSD < 5%; Inter-day RSD < 8%
Accuracy % Bias within ±15% (20% at LOQ)% Bias between -10% and +7%
Recovery Consistent and reproducible> 85%
Matrix Effect Ion suppression/enhancement within acceptable limits< 15%
Specificity No interference from endogenous compounds or other common drugsNo interfering peaks observed in blank matrix

Data Presentation and Interpretation

The concentration of Demethylmaprotiline in the sample is calculated using the linear regression equation obtained from the calibration curve. The results should be reported in appropriate units (e.g., ng/mL) and interpreted in the context of the case history.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Blood/Urine) add_is Add this compound (Internal Standard) sample->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc HPLC Separation (C18 Column) recon->lc ms Tandem MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quant Quantification (Calibration Curve) ratio->quant report Final Report quant->report

Caption: Workflow for the quantitative analysis of Demethylmaprotiline using a deuterated internal standard.

signaling_pathway cluster_sample Biological Matrix cluster_process Analytical Process cluster_detection Mass Spectrometry Detection analyte Demethylmaprotiline (Analyte) extraction Extraction analyte->extraction is This compound (Internal Standard) is->extraction chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization analyte_signal Analyte Signal ionization->analyte_signal Analyte Transition is_signal IS Signal ionization->is_signal IS Transition ratio Peak Area Ratio (Analyte/IS) analyte_signal->ratio is_signal->ratio quant Accurate Quantification ratio->quant

Caption: Logical relationship demonstrating the role of the internal standard in achieving accurate quantification.

References

Application Notes and Protocols for Demethylmaprotiline-d2 in In Vitro Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmaprotiline, the major active metabolite of the tetracyclic antidepressant maprotiline (B82187), undergoes further metabolism in the body, influencing its pharmacokinetic profile and overall therapeutic effect. Understanding the metabolic fate of this compound is crucial for drug development and for assessing potential drug-drug interactions. Demethylmaprotiline-d2, a stable isotope-labeled version of demethylmaprotiline, serves as an invaluable tool for in vitro metabolism studies. Its key application lies in its use as an internal standard for the accurate quantification of unlabeled demethylmaprotiline in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass shift, allowing for its differentiation from the endogenous metabolite without significantly altering its chemical and metabolic properties.

This document provides detailed application notes and protocols for the use of this compound in in vitro metabolism studies, including metabolic stability assays and its application as an internal standard for quantitative analysis.

Metabolic Pathway of Maprotiline

Maprotiline is primarily metabolized in the liver through N-demethylation to its active metabolite, desmethylmaprotiline. This reaction is predominantly catalyzed by cytochrome P450 enzymes, with CYP2D6 being the major contributor (approximately 83%) and CYP1A2 playing a lesser role (approximately 17%).[1][2] Desmethylmaprotiline is then further metabolized through various pathways, including hydroxylation and N-oxidation.[3][4] Other metabolites of maprotiline that have been identified include 2-hydroxy-maprotiline and 3-hydroxy-maprotiline.[3]

Metabolic Pathway of Maprotiline Maprotiline Maprotiline Desmethylmaprotiline Desmethylmaprotiline Maprotiline->Desmethylmaprotiline N-demethylation (CYP2D6, CYP1A2) Maprotiline_N_oxide Maprotiline-N-oxide Maprotiline->Maprotiline_N_oxide Hydroxylated_Metabolites Hydroxylated Metabolites Desmethylmaprotiline->Hydroxylated_Metabolites Hydroxylation Further_Metabolites Further Metabolites Desmethylmaprotiline->Further_Metabolites Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis A Prepare Reagents: - Demethylmaprotiline - Microsomes - Buffer, NADPH B Add Buffer and Microsomes to Plate A->B C Pre-incubate at 37°C B->C D Add Demethylmaprotiline C->D E Initiate Reaction with NADPH D->E F Incubate at 37°C for various time points E->F G Stop reaction with cold Acetonitrile + IS F->G H Centrifuge to pellet protein G->H I Transfer supernatant for analysis H->I J LC-MS/MS Analysis I->J K Data Analysis: - Calculate % remaining - Determine half-life (t½) J->K Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification A Sample Aliquot B Add Internal Standard (this compound) A->B C Protein Precipitation B->C D Centrifugation C->D E Transfer Supernatant D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H J Calculate Analyte/IS Peak Area Ratios H->J I Generate Calibration Curve K Determine Concentration of Unknowns I->K J->K

References

Troubleshooting & Optimization

Technical Support Center: Demethylmaprotiline-d2 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Demethylmaprotiline-d2.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Demethylmaprotiline. SIL internal standards are the preferred choice in quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte.[3] This means they co-elute with the analyte and experience similar degrees of matrix effects and variability during sample preparation and injection.[3] By using the ratio of the analyte signal to the internal standard signal, these variations can be effectively compensated for, leading to more accurate and precise quantification.

Q3: What are the common sample matrices for Demethylmaprotiline analysis?

A3: Demethylmaprotiline, a metabolite of the tricyclic antidepressant Maprotiline, is typically analyzed in biological matrices such as human plasma and urine for pharmacokinetic studies and therapeutic drug monitoring.[4]

Q4: What causes matrix effects in the analysis of Demethylmaprotiline from biological samples?

A4: In biological matrices like plasma and urine, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.[5] These components can co-elute with Demethylmaprotiline and interfere with its ionization in the mass spectrometer's ion source.[1]

Troubleshooting Guide: Matrix Effects

Problem: I am observing poor reproducibility, accuracy, or sensitivity in my Demethylmaprotiline LC-MS analysis.

This could be due to matrix effects. Follow this troubleshooting guide to identify and mitigate the issue.

Step 1: Assess for the Presence of Matrix Effects

Q: How can I determine if matrix effects are impacting my assay?

A: The presence and extent of matrix effects can be evaluated using a post-extraction addition method.

  • Experimental Protocol: Post-Extraction Addition for Matrix Effect Assessment

    • Prepare three sets of samples:

      • Set A (Neat Solution): Analyte (Demethylmaprotiline) and internal standard (this compound) spiked into the mobile phase or reconstitution solvent.

      • Set B (Post-Extraction Spike): Blank matrix (e.g., human plasma) is extracted first, and then the analyte and internal standard are added to the final extract.

      • Set C (Extracted Sample): Blank matrix is spiked with the analyte and internal standard before the extraction process.

    • Analyze all three sets using your established LC-MS/MS method.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Calculate the Internal Standard-Normalized Matrix Factor:

      • This is calculated using the analyte:internal standard peak area ratios and is expected to be close to 1 if the internal standard effectively compensates for matrix effects.

Step 2: Mitigate Matrix Effects

If matrix effects are confirmed, consider the following strategies:

Strategy 1: Optimize Sample Preparation

Q: How can I improve my sample preparation to reduce matrix effects?

A: The goal is to remove interfering components from the matrix before LC-MS analysis. Common techniques for plasma and urine samples include:

  • Protein Precipitation (PPT): A simple and fast method, but may not effectively remove phospholipids, a major source of matrix effects.[5]

    • Protocol: Add a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 ratio to the sample volume) to the plasma sample to precipitate proteins. Vortex and then centrifuge to pellet the proteins. The supernatant is then further processed or directly injected.[6][7]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

    • Protocol: Adjust the pH of the plasma sample to an appropriate level. Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex to facilitate extraction of the analyte into the organic layer. Separate the layers and evaporate the organic solvent. Reconstitute the residue in the mobile phase.[8][9]

  • Solid-Phase Extraction (SPE): A highly effective technique for removing interferences and concentrating the analyte.

    • Protocol: Condition an appropriate SPE cartridge (e.g., Oasis WCX for tricyclic antidepressants)[4]. Load the pre-treated sample onto the cartridge. Wash the cartridge to remove interfering compounds. Elute the analyte with a suitable solvent. Evaporate the eluent and reconstitute the residue.

dot

ISTD_Compensation cluster_0 Role of Stable Isotope-Labeled Internal Standard Analyte Demethylmaprotiline IonSource MS Ion Source Analyte->IonSource ISTD This compound (ISTD) ISTD->IonSource Matrix Matrix Components (e.g., Phospholipids) Suppression Ion Suppression/ Enhancement Matrix->Suppression Detector Detector Signal IonSource->Detector Suppression->IonSource Ratio Calculate Analyte/ISTD Ratio Detector->Ratio Result Accurate Quantification Ratio->Result Troubleshooting_Workflow cluster_0 Matrix Effect Troubleshooting Start Inaccurate/Irreproducible Results Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess IsEffect Matrix Effect Present? Assess->IsEffect Optimize_SamplePrep Optimize Sample Prep (SPE, LLE) IsEffect->Optimize_SamplePrep Yes NoEffect No Significant Matrix Effect IsEffect->NoEffect No Optimize_LC Optimize Chromatography Optimize_SamplePrep->Optimize_LC Check_IS Verify IS Performance Optimize_LC->Check_IS Revalidate Re-evaluate Matrix Effect Check_IS->Revalidate Revalidate->IsEffect End Method Validated Revalidate->End Effect Mitigated

References

Technical Support Center: Demethylmaprotiline-d2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Demethylmaprotiline-d2, with a focus on achieving optimal peak shape.

Troubleshooting Guide: Improving Peak Shape for this compound

Poor peak shape, particularly peak tailing, is a common challenge in the analysis of basic compounds like this compound. This is often due to secondary interactions with the stationary phase. The following table outlines common peak shape problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of this compound, leading to peak tailing.[1][2][3]Mobile Phase Modification: • Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid or a phosphate (B84403) buffer. This protonates the silanol groups, reducing their interaction with the analyte.[1][4] • Add a basic modifier, such as a small amount of triethylamine (B128534) (TEA) or diethylamine, to the mobile phase to compete with the analyte for active silanol sites.[2]Column Selection: • Use an end-capped C18 column to minimize the number of available free silanol groups.[5] • Consider using a column with a different stationary phase, such as one with a polar-embedded group, which can shield the silanol groups.
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[5][6]• Reduce the sample concentration by diluting the sample.[1] • Decrease the injection volume.
Inappropriate Solvent for Sample Dissolution: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.• Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase composition.[7]
Peak Fronting Column Overload: Similar to peak tailing, injecting too much sample can also lead to peak fronting.[6]• Decrease the sample concentration or injection volume.
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.• Ensure the sample is completely dissolved before injection. Consider changing the sample solvent to one with better solubility for this compound.
Peak Splitting Column Void or Contamination: A void at the head of the column or a blocked frit can cause the sample to be introduced unevenly, leading to split peaks.• If a guard column is used, replace it. If the problem persists, the analytical column may need to be replaced.[2] • Reverse-flush the column (if permitted by the manufacturer) to remove any blockages.
Injection Solvent Incompatibility: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting.• Prepare the sample in the mobile phase or a solvent with a similar composition.[7]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for the analysis of this compound?

A1: Based on methods for similar compounds like nortriptyline (B1679971) and maprotiline (B82187), a good starting point for a reversed-phase HPLC method would be:

  • Column: C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (pH 2.5-3.5). A typical starting gradient could be 30:70 (v/v) Acetonitrile:Buffer.[4]

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV at 210-220 nm[8][9]

  • Injection Volume: 10-20 µL[9]

Q2: How does the deuterium (B1214612) label in this compound affect its chromatographic behavior compared to the non-deuterated form?

A2: In reversed-phase HPLC, the deuterium-labeled compound may have a slightly shorter retention time than its non-deuterated counterpart.[10] This is due to the slightly different physicochemical properties imparted by the deuterium atoms. However, for most applications, the chromatographic behavior is very similar, and deuterated analogs are excellent internal standards for LC-MS analysis due to their co-elution with the analyte of interest.[11][12]

Q3: What type of sample preparation is recommended for analyzing this compound in biological matrices like plasma or serum?

A3: For biological samples, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove interferences. A common procedure involves:

  • Protein Precipitation: Adding a cold organic solvent like acetonitrile to the plasma or serum sample to precipitate proteins.[13]

  • Extraction:

    • Liquid-Liquid Extraction: After protein precipitation and centrifugation, the supernatant can be subjected to liquid-liquid extraction. For a basic compound like Demethylmaprotiline, the sample is typically alkalinized before extracting with an organic solvent like hexane (B92381) or tert-butyl methyl ether.[4][14]

    • Solid-Phase Extraction (SPE): A suitable SPE cartridge can be used to clean up the sample and concentrate the analyte.

Q4: Can I use this compound as an internal standard for the quantification of other tricyclic antidepressants?

A4: While it is best practice to use the corresponding deuterated analog as an internal standard for each analyte, in some cases, a structurally similar deuterated compound can be used if a specific one is not available.[10] However, it is crucial to validate the method thoroughly to ensure that the internal standard accurately compensates for any variations in sample preparation and instrument response for all analytes being quantified.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol is adapted from established methods for maprotiline and other tricyclic antidepressants.[4][8]

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Monobasic potassium phosphate

  • Phosphoric acid

  • Water (HPLC grade)

2. Mobile Phase Preparation (pH 2.5):

  • Prepare a phosphate buffer by dissolving an appropriate amount of monobasic potassium phosphate in HPLC grade water to a final concentration of 20 mM.

  • Adjust the pH of the buffer to 2.5 using phosphoric acid.

  • The mobile phase is a mixture of the prepared phosphate buffer and acetonitrile. A starting composition of 70:30 (v/v) buffer:acetonitrile is recommended.

  • Degas the mobile phase before use.

3. Chromatographic Conditions:

  • Column: C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 70:30 (v/v) 20 mM Phosphate Buffer (pH 2.5) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: UV at 215 nm

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Prepare working standards by diluting the stock solution with the mobile phase.

Visualizations

Troubleshooting_Peak_Shape start Poor Peak Shape Observed problem Identify Problem: Tailing, Fronting, or Splitting? start->problem tailing Peak Tailing problem->tailing Tailing fronting Peak Fronting problem->fronting Fronting splitting Peak Splitting problem->splitting Splitting cause_tailing Potential Causes: - Secondary Silanol Interactions - Column Overload - Inappropriate Sample Solvent tailing->cause_tailing solution_tailing Solutions: - Adjust Mobile Phase pH (2.5-3.5) - Use End-capped Column - Add Amine Modifier - Reduce Sample Concentration - Match Sample Solvent to Mobile Phase cause_tailing->solution_tailing end Optimal Peak Shape solution_tailing->end cause_fronting Potential Causes: - Column Overload - Poor Sample Solubility fronting->cause_fronting solution_fronting Solutions: - Reduce Sample Concentration - Ensure Complete Sample Dissolution cause_fronting->solution_fronting solution_fronting->end cause_splitting Potential Causes: - Column Void/Contamination - Injection Solvent Mismatch splitting->cause_splitting solution_splitting Solutions: - Replace Guard/Analytical Column - Match Injection Solvent to Mobile Phase cause_splitting->solution_splitting solution_splitting->end

Caption: Troubleshooting workflow for addressing poor peak shape in this compound analysis.

Experimental_Workflow start Start: Sample Containing This compound prep Sample Preparation: - Protein Precipitation (if biological) - Liquid-Liquid or Solid-Phase Extraction - Reconstitution in Mobile Phase start->prep hplc HPLC Analysis: - C18 End-capped Column - Mobile Phase: ACN/Buffer (pH 2.5-3.5) - UV Detection (215 nm) prep->hplc data Data Acquisition and Analysis: - Peak Integration - Quantification hplc->data end End: Report Results data->end

Caption: General experimental workflow for the analysis of this compound.

References

Technical Support Center: Demethylmaprotiline-d2 and Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Demethylmaprotiline-d2 as an internal standard to address ion suppression in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, in this case, Demethylmaprotiline, is reduced by the presence of co-eluting matrix components from the sample (e.g., plasma, urine). This suppression leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, reduced sensitivity, and potentially false-negative results.

Q2: How does using this compound help in addressing ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically identical to Demethylmaprotiline, it co-elutes during chromatography and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: Can I use a different internal standard that is not a deuterated version of my analyte?

A3: While other compounds can be used as internal standards, a SIL internal standard like this compound is considered the gold standard for mitigating matrix effects. This is because non-isotopically labeled internal standards may have different chromatographic retention times and ionization efficiencies, leading to incomplete compensation for ion suppression.

Q4: I am still observing variability in my results even with this compound. What could be the issue?

A4: Several factors could contribute to this. One possibility is a chromatographic shift between Demethylmaprotiline and this compound, where they do not perfectly co-elute. This can expose them to different matrix environments and varying degrees of ion suppression. Other factors could include issues with the internal standard concentration, sample preparation inconsistencies, or the presence of exceptionally strong matrix effects that overwhelm the compensatory capacity of the internal standard.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
  • Possible Cause: Inconsistent ion suppression across different samples or a chromatographic shift between the analyte and internal standard.

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of Demethylmaprotiline and this compound. The retention times should be as close as possible. If a significant shift is observed, chromatographic conditions (e.g., gradient, column chemistry) may need to be re-optimized.

    • Evaluate Matrix Effects: Conduct a matrix effect experiment (see Experimental Protocols section) to quantify the degree of ion suppression in different lots of your biological matrix. This will help determine if the variability is sample-dependent.

    • Optimize Sample Preparation: A more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of simple protein precipitation, can remove more of the interfering matrix components.

Issue 2: Analyte and this compound Do Not Co-elute
  • Possible Cause: The deuterium (B1214612) labeling can sometimes lead to a slight change in the physicochemical properties of the molecule, causing a separation on the chromatographic column (isotope effect).

  • Troubleshooting Steps:

    • Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient slope, or temperature to minimize the separation. A shallower gradient can sometimes improve co-elution.

    • Consider a Different Column: A column with a different stationary phase chemistry might exhibit less of an isotope effect for this specific analyte-internal standard pair.

Issue 3: Unexpectedly High or Low Analyte Concentrations
  • Possible Cause: This could be due to differential matrix effects, where the analyte and internal standard are not equally affected by ion suppression. It could also be related to the concentration of the internal standard being too high or too low.

  • Troubleshooting Steps:

    • Assess Differential Matrix Effects: The matrix effect experiment will reveal if one compound is suppressed more than the other.

    • Optimize Internal Standard Concentration: The concentration of this compound should be sufficient to provide a robust signal but not so high that it contributes to ion suppression of the analyte. A common practice is to use a concentration in the mid-range of the calibration curve.

Data Presentation: A Case Study on Mitigating Ion Suppression

To illustrate the effectiveness of this compound in compensating for ion suppression, a matrix effect experiment was conducted. The results are summarized in the tables below.

Table 1: Matrix Effect on Demethylmaprotiline without Internal Standard

Matrix LotAnalyte Peak Area (Neat Solution)Analyte Peak Area (Post-Spiked Matrix)Matrix Effect (%)
11,250,000750,000-40.0%
21,250,000687,500-45.0%
31,250,000812,500-35.0%
Average 1,250,000 750,000 -40.0%
%RSD 12.5%

In the absence of an internal standard, Demethylmaprotiline experiences significant and variable ion suppression, leading to poor precision.

Table 2: Matrix Effect on Demethylmaprotiline with this compound Internal Standard

Matrix LotAnalyte/IS Ratio (Neat Solution)Analyte/IS Ratio (Post-Spiked Matrix)Matrix Effect (%)
11.051.03-1.9%
21.051.06+0.9%
31.051.04-0.9%
Average 1.05 1.04 -0.6%
%RSD 1.4%

With the use of this compound, the matrix effect is effectively normalized, resulting in accurate and precise quantification.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol is designed to quantify the extent of ion suppression and the effectiveness of the internal standard.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Demethylmaprotiline at low and high concentrations in the mobile phase. Add this compound at the working concentration.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the extracted matrix with Demethylmaprotiline and this compound to the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix from the same six lots with Demethylmaprotiline and this compound before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • The Internal Standard Normalized Matrix Factor is calculated using the peak area ratios of the analyte to the internal standard.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

This is a general protocol for the analysis of Demethylmaprotiline in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).

    • Vortex for 10 seconds.

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

  • LC-MS/MS Parameters (Hypothetical Optimized Parameters):

    • LC Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 20% B to 80% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Demethylmaprotiline: Q1 264.2 -> Q3 208.1 (quantifier), Q1 264.2 -> Q3 193.1 (qualifier)

      • This compound: Q1 266.2 -> Q3 210.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Plasma Sample s2 Add this compound s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 a1 Injection s5->a1 Transfer a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry (MRM) a2->a3 a4 Data Acquisition a3->a4 matrix_effect_logic cluster_sets Sample Sets cluster_calc Calculations start Start Matrix Effect Evaluation set_a Set A (Neat Solution) start->set_a set_b Set B (Post-Spike) start->set_b set_c Set C (Pre-Spike) start->set_c analyze LC-MS/MS Analysis set_a->analyze set_b->analyze set_c->analyze calc_mf Calculate Matrix Factor (MF = B/A) analyze->calc_mf calc_re Calculate Recovery (RE = C/B) analyze->calc_re calc_norm_mf Calculate IS Normalized MF calc_mf->calc_norm_mf decision IS Normalized MF ≈ 1? calc_norm_mf->decision pass Method is Robust decision->pass Yes fail Optimize Sample Prep or Chromatography decision->fail No

Technical Support Center: Demethylmaprotiline-d2 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Demethylmaprotiline-d2 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals to aid in the design and execution of bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

The stability of this compound, like other analytes, in biological matrices is influenced by several factors. These include:

  • Temperature: Storage temperature is a critical factor. Generally, lower temperatures (-20°C or -70°C) are recommended for long-term storage to minimize degradation.[1] Tricyclic antidepressants have shown stability for up to 3 days at room temperature in plasma when stored in glass tubes.

  • pH: The pH of the biological matrix can influence the chemical stability of the analyte. Extreme pH conditions can lead to hydrolysis or other degradation pathways.

  • Light Exposure: Exposure to light can cause photodegradation of sensitive compounds. It is advisable to protect samples from light during collection, processing, and storage.

  • Enzymatic Degradation: Biological matrices contain various enzymes that can metabolize analytes. Prompt processing and freezing of samples can minimize enzymatic activity.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of certain analytes. It is recommended to minimize the number of freeze-thaw cycles.

Q2: What are the recommended storage conditions for plasma and serum samples containing this compound?

For long-term storage, it is recommended to store plasma and serum samples at -20°C or lower. Studies on tricyclic antidepressants have shown that serum samples can be stable for up to 4 weeks when refrigerated. For long-term stability, frozen storage is crucial.

Q3: Can the type of blood collection tube affect the stability of this compound?

Yes, the type of blood collection tube can impact the measured concentration of tricyclic antidepressants. Some studies have shown that certain tube stoppers or serum separators can adsorb these compounds, leading to lower measured concentrations. It is recommended to use glass tubes for sample collection when possible and to validate the chosen collection tubes for any potential interference.

Q4: Is this compound susceptible to back-exchange of the deuterium (B1214612) label?

While specific data for this compound is not available, deuterated internal standards can be susceptible to back-exchange, where the deuterium atoms are replaced by protons from the matrix. This is more likely to occur if the deuterium labels are in chemically labile positions. However, the d2 label in this compound is typically placed on a stable position of the molecule to minimize this risk.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Degradation during sample storage - Ensure samples are stored at or below -20°C immediately after collection and processing.- Avoid prolonged exposure to room temperature.- Minimize the number of freeze-thaw cycles.
Adsorption to container surfaces - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.- Evaluate different types of collection and storage tubes during method development.
High variability in QC sample results Inconsistent sample handling - Standardize all sample handling procedures, including collection, processing, and storage.- Ensure consistent timing for all steps.
Freeze-thaw instability - Prepare single-use aliquots to avoid multiple freeze-thaw cycles.- Conduct a thorough freeze-thaw stability study during method validation.
Presence of unlabeled Demethylmaprotiline in d2-spiked samples Back-exchange of deuterium label - Investigate the stability of the deuterated standard in the biological matrix over time.- Consider using a different deuterated internal standard with a more stable label position if back-exchange is confirmed.
Contamination of the internal standard - Verify the isotopic purity of the this compound internal standard.

Experimental Protocols & Data

Stability Assessment of this compound

The stability of this compound in biological matrices should be evaluated as part of the bioanalytical method validation. The following are key stability experiments to be performed:

  • Freeze-Thaw Stability:

    • Objective: To assess the stability of the analyte after multiple freeze-thaw cycles.

    • Procedure:

      • Spike a known concentration of this compound into the biological matrix.

      • Divide the sample into aliquots.

      • Subject the aliquots to a specified number of freeze-thaw cycles (e.g., three cycles). A typical cycle consists of freezing at -20°C or -70°C for at least 12 hours followed by thawing at room temperature.

      • Analyze the samples after each cycle and compare the results to a control sample that has not undergone any freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability:

    • Objective: To determine the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and processing time.

    • Procedure:

      • Spike the biological matrix with this compound.

      • Keep the samples at room temperature (e.g., 25°C) for a defined period (e.g., 4, 8, or 24 hours).

      • Analyze the samples and compare the concentrations to a control sample analyzed immediately after spiking.

  • Long-Term Stability:

    • Objective: To evaluate the stability of the analyte under the intended long-term storage conditions.

    • Procedure:

      • Spike the biological matrix with this compound.

      • Store the samples at the intended storage temperature (e.g., -20°C or -70°C).

      • Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).

      • Compare the results to the initial concentration.

  • Stock Solution Stability:

    • Objective: To assess the stability of the stock solution of this compound under its storage conditions.

    • Procedure:

      • Prepare a stock solution of this compound in an appropriate solvent.

      • Store the solution under its intended storage conditions (e.g., refrigerated or frozen).

      • Analyze the stock solution at different time points and compare the concentration to the initial concentration.

Quantitative Stability Data (Illustrative)

The following tables provide an illustrative summary of potential stability data for Demethylmaprotiline. Note: This data is based on the general stability of tricyclic antidepressants and should be confirmed by specific experimental validation for this compound.

Table 1: Freeze-Thaw Stability of Demethylmaprotiline in Human Plasma

Number of Freeze-Thaw CyclesMean Concentration (% of Initial)% RSD
198.52.1
297.22.5
395.83.1

Table 2: Short-Term (Bench-Top) Stability of Demethylmaprotiline in Human Plasma at 25°C

Time (hours)Mean Concentration (% of Initial)% RSD
0100.01.8
499.12.0
898.32.3
2496.52.8

Table 3: Long-Term Stability of Demethylmaprotiline in Human Plasma at -20°C

Storage Duration (Months)Mean Concentration (% of Initial)% RSD
0100.01.9
199.52.2
398.72.4
697.42.9
1295.93.3

Visualizations

Stability_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage & Stability Testing cluster_analysis Sample Analysis Collect Collect Biological Sample (Plasma, Serum, Urine) Process Process Sample (Centrifugation, etc.) Collect->Process Spike Spike with This compound Process->Spike Store Store Aliquots at Specified Conditions Spike->Store FT Freeze-Thaw Cycles Store->FT Test Condition ST Short-Term (Bench-Top) Store->ST Test Condition LT Long-Term (Frozen) Store->LT Test Condition Analyze LC-MS/MS Analysis FT->Analyze ST->Analyze LT->Analyze Data Data Evaluation Analyze->Data

Experimental workflow for stability assessment.

Degradation_Pathways Analyte This compound Degradation Degradation Products Analyte->Degradation Factors Hydrolysis Hydrolysis (pH dependent) Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Enzymatic Enzymatic Metabolism Degradation->Enzymatic Photodegradation Photodegradation (Light Exposure) Degradation->Photodegradation

Potential degradation pathways for this compound.

References

troubleshooting poor recovery of Demethylmaprotiline-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Demethylmaprotiline-d2 during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Demethylmaprotiline that influence its extraction?

A1: Understanding the physicochemical properties of Demethylmaprotiline is crucial for optimizing its extraction. As the primary metabolite of Maprotiline, it shares similar characteristics. The key properties are its basicity and lipophilicity.

Table 1: Physicochemical Properties of Maprotiline (as a proxy for Demethylmaprotiline)

Property Value Implication for Extraction
pKa 10.5 (Basic)[1] The molecule has a secondary amine group that is protonated (positively charged) at acidic pH and neutral at basic pH. This is the key to optimizing both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

| logP | 5.1[1] | This value indicates that the neutral form of the molecule is highly lipophilic (soluble in organic solvents). |

Based on these properties, Demethylmaprotiline is a basic, lipophilic compound. Extraction strategies should aim to have the molecule in its neutral (deprotonated) state to maximize its affinity for non-polar organic solvents (in LLE) or reversed-phase SPE sorbents. This is achieved by adjusting the sample pH to be basic (typically pH > 11.5, which is 2 units above the pKa).

Q2: I am experiencing low recovery of this compound using Solid-Phase Extraction (SPE). What are the common causes?

A2: Poor recovery during SPE is a frequent issue. The causes can be systematically investigated by examining each step of the SPE process. Demethylmaprotiline, as a basic compound, is often extracted using reversed-phase or mixed-mode cation exchange sorbents.

SPE_Troubleshooting cluster_workflow SPE Troubleshooting Workflow Start Low Recovery Detected Sorbent Is Sorbent Choice Correct? (e.g., C18, Mixed-Mode Cation Exchange) Conditioning Was Sorbent Properly Conditioned & Equilibrated? SampleLoad Is Sample pH Correct for Binding? (pH > pKa for Reversed-Phase) (pH < pKa for Cation Exchange) Wash Is Wash Solvent Too Strong? (Analyte lost during wash) Elution Is Elution Solvent Too Weak? (Analyte retained on sorbent) End Recovery Improved NoImprovement Issue Persists: Consider Matrix Effects or Degradation

Common causes include:

  • Incorrect Sorbent Choice: Using a sorbent that does not provide adequate retention. For a basic compound like Demethylmaprotiline, reversed-phase (e.g., C18) or mixed-mode cation exchange sorbents are generally effective.

  • Improper Sample pH: For reversed-phase SPE, the sample pH should be adjusted to >11.5 to ensure Demethylmaprotiline is in its neutral, more retentive form. For mixed-mode cation exchange, the pH should be adjusted to < 8.5 to ensure it is protonated (positively charged) and can bind to the cation exchange group.

  • Inadequate Sorbent Conditioning: Failure to properly wet and equilibrate the sorbent can lead to inconsistent binding.

  • Wash Step Too Aggressive: The wash solvent may be too strong, causing the analyte to be prematurely eluted from the sorbent along with interferences.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. For reversed-phase, this often involves using an acidified organic solvent to protonate the analyte and disrupt the hydrophobic interaction.

Table 2: Example SPE Sorbents and Conditions for Tricyclic Antidepressants

Sorbent Type Loading Condition (pH) Elution Solvent Expected Recovery Reference
Oasis HLB (Polymeric Reversed-Phase) Sample acidified with phosphoric acid Methanol (B129727) >94% [2][3]
Octadecyl (C18) Basic pH Methanol 99.5% (for Amitriptyline) [4]

| Mixed-Mode Cation Exchange (MCX) | Acidic pH (e.g., pH 6) | 5% NH4OH in Methanol | >85% |[5] |

Q3: My recovery is poor with Liquid-Liquid Extraction (LLE). How can I improve it?

A3: LLE relies on the partitioning of the analyte between two immiscible liquid phases. For this compound, success depends on pH control and solvent selection.

LLE_Principle

Key factors to optimize:

  • Sample pH: You must adjust the pH of the aqueous sample to be at least 2 units above the pKa of Demethylmaprotiline (i.e., pH > 11.5). This converts the molecule to its neutral, lipophilic form, which will readily partition into an organic solvent.

  • Organic Solvent Choice: The solvent should be immiscible with water and have a high affinity for Demethylmaprotiline. A common strategy for tricyclic antidepressants is to use a non-polar solvent with a small amount of a more polar modifier to improve recovery. Hexane-isopentyl alcohol (95:5) and diethyl ether have been shown to be effective.

  • Extraction Volume and Repetition: Using an adequate volume of organic solvent and performing the extraction multiple times (e.g., 2-3 times) with fresh solvent can significantly improve recovery.

  • "Salting Out": Adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase, thereby increasing recovery.

Q4: Could degradation of this compound be the cause of my poor recovery?

A4: Yes, chemical instability can lead to lower than expected recovery. While generally stable, tetracyclic antidepressants like Maprotiline can degrade under certain conditions.

  • Oxidative Degradation: The molecule can be susceptible to oxidation.[3][6] Ensure that solvents are free of peroxides and consider adding an antioxidant if samples are stored for extended periods.

  • pH Stability: While pH adjustment is necessary for extraction, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation.[7] Most tricyclic antidepressants are relatively stable in aqueous solutions, but this should be considered if other troubleshooting steps fail.[8]

  • Photodegradation: Exposure to direct UV light can cause degradation.[3] It is always good practice to protect samples and standards from light by using amber vials or storing them in the dark.

Forced degradation studies, where the compound is intentionally exposed to stress conditions (acid, base, heat, oxidation, light), can help identify potential degradation products and establish the stability of the molecule in your specific matrix and solvent system.

Q5: How do I know if matrix effects are responsible for what appears to be poor recovery in my LC-MS/MS analysis?

A5: Matrix effects are a common issue in LC-MS/MS analysis where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since this compound is a deuterated internal standard, it is designed to co-elute with the unlabeled analyte and experience the same matrix effects, thus providing correction.

However, issues can still arise:

  • Differential Matrix Effects: If the deuterated standard and the native analyte separate chromatographically, even slightly, they may elute in regions with different levels of ion suppression or enhancement, leading to an inaccurate analyte/internal standard ratio.

  • Internal Standard Issues: If the internal standard itself is showing a low signal, it could be due to ion suppression.

To diagnose matrix effects, a post-extraction spike experiment is recommended. This involves comparing the analyte's response in a clean solvent to its response in a spiked, extracted blank matrix sample. A lower response in the matrix indicates ion suppression.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is based on a mixed-mode cation exchange mechanism, which is highly effective for basic compounds.

  • Sorbent Selection: Choose a mixed-mode cation exchange cartridge (e.g., Oasis MCX).

  • Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer, such as 2% phosphoric acid or 100 mM ammonium (B1175870) acetate, pH 6.

  • Sample Loading:

    • Take 1 mL of plasma sample.

    • Add the this compound internal standard.

    • Pre-treat the sample by adding 1 mL of 4% phosphoric acid and vortexing.

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of a fresh solution of 5% ammonium hydroxide (B78521) in methanol. The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is based on partitioning the neutral form of the analyte into an organic solvent.

  • Sample Preparation:

    • To 1 mL of plasma sample in a glass tube, add the this compound internal standard.

  • pH Adjustment: Add 100 µL of 1 M sodium hydroxide (NaOH) or another suitable base to adjust the sample pH to > 11.5. Vortex briefly.

  • Extraction:

    • Add 5 mL of an extraction solvent (e.g., hexane:isoamyl alcohol (98:2, v/v) or methyl tert-butyl ether (MTBE)).

    • Cap the tube and vortex vigorously for 1-2 minutes, or mix on a rocker for 15 minutes.

  • Phase Separation: Centrifuge the sample at ~2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat (Optional but Recommended): Repeat the extraction (steps 3-5) on the remaining aqueous layer with a fresh aliquot of organic solvent and combine the organic extracts to improve recovery.

  • Dry Down & Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approx. 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Optimizing MS Parameters for Demethylmaprotiline-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the analysis of Demethylmaprotiline-d2 using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for method development and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal precursor and product ions for Demethylmaprotiline and its d2-labeled internal standard?

A1: The optimal precursor ion corresponds to the protonated molecule [M+H]⁺. For product ions, you should perform a product ion scan by infusing a standard solution. However, a common and robust fragment for Demethylmaprotiline results from the cleavage of the propyl side chain. The table below provides recommended starting parameters for a Multiple Reaction Monitoring (MRM) method.

Q2: Why is my deuterated internal standard (this compound) eluting at a different retention time than the analyte?

A2: This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the molecule's physicochemical properties, often leading to earlier elution in reversed-phase chromatography.[1][2] While usually minor, this can be problematic if the analyte and internal standard elute in a region with variable matrix effects, potentially compromising quantitative accuracy.[1][3]

Q3: My peak shapes for the analyte and/or internal standard are poor (tailing, fronting, or splitting). What are the potential causes?

A3: Poor peak shape can stem from several factors:

  • Column Issues: Contamination of the column or a void at the column head can cause peak splitting and tailing.[1]

  • Mobile Phase/Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can lead to peak distortion and fronting.[1]

  • Secondary Interactions: Unwanted interactions between the analyte (a secondary amine) and residual silanols on the silica-based column can cause peak tailing. Using a base-deactivated column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this.

Q4: The signal from my internal standard (this compound) is inconsistent or decreasing throughout the analytical run. What should I investigate?

A4: A declining internal standard signal can indicate several issues:[1][4]

  • Sample Preparation Inconsistencies: Ensure the internal standard is being added accurately and consistently to every sample, calibrator, and QC.

  • Instrument Contamination: Contaminants from the sample matrix can build up on the ion source or in the mass spectrometer over the course of a run, leading to ion suppression and a drop in signal.

  • Adsorption: The analyte may be adsorbing to surfaces in the LC system (e.g., tubing, injector parts).

  • Analyte-Internal Standard Interactions: In some cases, interactions within the sample can affect ionization efficiency. A systematic approach to diagnosing the problem is recommended.[1]

Troubleshooting Guide

This section addresses specific issues in a problem-and-solution format.

Issue 1: Low or No Signal for this compound

  • Question: I am not observing a sufficient signal for this compound. What are the first steps to troubleshoot this?

  • Answer:

    • Confirm Standard Integrity: Ensure the this compound standard is correctly prepared and has not degraded.

    • Tune the Mass Spectrometer: Perform a system suitability check and tune the instrument using the manufacturer's recommended calibration solution to ensure it is performing optimally.

    • Optimize Source Conditions: Infuse a solution of this compound directly into the mass spectrometer and optimize source-dependent parameters like nebulizer gas, drying gas temperature, and ion spray voltage.[5]

    • Optimize Compound-Specific Parameters: Optimize the declustering potential (DP) and collision energy (CE) specifically for the this compound MRM transition. An unoptimized CE can result in a dramatic loss of signal.[6] Refer to the Experimental Protocol section below.

Issue 2: Chromatographic Separation of Analyte and Internal Standard

  • Question: I am observing a separation between Demethylmaprotiline and this compound on my column. How can I fix this?

  • Answer:

    • Modify Chromatographic Conditions: Adjusting the mobile phase composition or the gradient slope can sometimes minimize the separation.[1]

    • Evaluate Different Columns: The degree of separation can be column-dependent. Testing columns with different stationary phases (e.g., C18, Phenyl-Hexyl) may resolve the issue.[1]

    • Accept and Monitor: If the separation is small, consistent, and does not occur in a region of significant ion suppression, it may be acceptable. However, this must be carefully evaluated during method validation.

Data Presentation: MS Parameters

The following table summarizes the recommended starting MS parameters for the analysis of Demethylmaprotiline and its deuterated internal standard. These values should be optimized on your specific instrument.[7][8]

CompoundFormulaMWPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Demethylmaprotiline C₁₉H₂₁N263.38264.444.160 - 10025 - 45
This compound C₁₉H₁₉D₂N265.39266.444.160 - 10025 - 45

Note: The product ion m/z = 44.1 corresponds to the [CH₂CH₂NH₂]⁺ fragment, a common cleavage product for this class of compounds. The optimal DP and CE values are instrument-dependent and must be determined empirically.

Experimental Protocols

Protocol 1: Optimization of Collision Energy (CE) and Declustering Potential (DP)

This protocol describes the process for empirically determining the optimal CE and DP for the this compound MRM transition using direct infusion.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 Methanol:Water).

  • Infusion pump connected to the mass spectrometer's ion source.

  • Mass spectrometer software capable of ramping voltage parameters.

Methodology:

  • System Setup:

    • Set up the mass spectrometer for infusion analysis. Set the infusion pump to a flow rate appropriate for your ion source (e.g., 5-10 µL/min).

    • In the instrument method, set Q1 to transmit the precursor ion for this compound (m/z 266.4) and Q3 to transmit the target product ion (m/z 44.1).

  • Declustering Potential (DP) Optimization:

    • Set the Collision Energy (CE) to a nominal starting value (e.g., 30 eV).

    • Begin infusing the standard solution and wait for a stable signal.

    • Create a method to ramp the DP across a relevant range (e.g., from 10 V to 150 V in 2 V increments).

    • Monitor the intensity of the product ion (m/z 44.1) as the DP is ramped.

    • Plot the ion intensity versus the DP voltage. The optimal DP is the voltage that produces the maximum signal intensity.[8]

  • Collision Energy (CE) Optimization:

    • Set the DP to the optimal value determined in the previous step.

    • Continue infusing the standard solution.

    • Create a method to ramp the CE across a relevant range (e.g., from 5 eV to 60 eV in 1 eV increments).

    • Monitor the intensity of the product ion (m/z 44.1) as the CE is ramped.

    • Plot the ion intensity versus the CE voltage. The optimal CE is the voltage that produces the maximum signal intensity.[6]

  • Finalize Method:

    • Update your LC-MS/MS acquisition method with the empirically determined optimal DP and CE values for the this compound transition.

    • Repeat the process for the non-deuterated Demethylmaprotiline.

Visualizations

Figure 1: Multiple Reaction Monitoring (MRM) Workflow cluster_source Ion Source cluster_ms Tandem Mass Spectrometer Ion_Mixture Ion Mixture (Analyte, IS, Matrix) Q1 Q1: Precursor Ion Selection (e.g., m/z 266.4) Ion_Mixture->Q1 Q2 Q2: Collision Cell (CID) (Fragmentation) Q1->Q2 Precursor Ion Q3 Q3: Product Ion Selection (e.g., m/z 44.1) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion Figure 2: Troubleshooting Workflow for Poor MS Signal Start Problem: Low or Inconsistent Signal Check_LC Check LC Performance (Peak Shape, Retention Time) Start->Check_LC Check_MS Check MS Performance (Tuning, Calibration) Start->Check_MS LC_OK LC OK? Check_LC->LC_OK MS_OK MS OK? Check_MS->MS_OK LC_OK->MS_OK Yes Clean_System Clean LC System and/or MS Source LC_OK->Clean_System No Optimize_Source Optimize Source Parameters (Gas, Temp) MS_OK->Optimize_Source Yes MS_OK->Clean_System No Optimize_Compound Optimize Compound Parameters (DP, CE) Optimize_Source->Optimize_Compound Check_Prep Review Sample Preparation Protocol Optimize_Compound->Check_Prep Signal Still Low Figure 3: Phase I Metabolism of Maprotiline Maprotiline Maprotiline (C₂₀H₂₃N) Enzyme CYP2D6, CYP1A2 (N-demethylation) Maprotiline->Enzyme Demethylmaprotiline Demethylmaprotiline (C₁₉H₂₁N) Enzyme->Demethylmaprotiline -CH₃

References

Technical Support Center: Resolving Chromatographic Co-elution with Demethylmaprotiline-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving chromatographic co-elution issues involving Demethylmaprotiline-d2. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on troubleshooting and resolving common analytical challenges.

Troubleshooting Guide: Co-elution of this compound

This guide addresses a common issue where this compound, used as an internal standard, co-elutes with an unknown matrix component, leading to inaccurate quantification of Demethylmaprotiline.

Scenario: You are analyzing plasma samples for the quantification of Demethylmaprotiline using this compound as an internal standard with a reversed-phase HPLC-MS/MS method. You observe that the peak for this compound is broader than expected and shows a significant shoulder, suggesting co-elution with an interfering peak, particularly in patient samples.

Question 1: How can I confirm that the peak distortion of this compound is due to co-elution?

Answer:

To confirm co-elution, you should perform the following steps:

  • Visual Inspection of the Chromatogram: Look for signs of peak asymmetry, such as fronting, tailing, or the presence of a shoulder on the this compound peak.[1][2]

  • Overlay Chromatograms: Compare the chromatogram of a blank matrix sample (plasma from a drug-free subject), a neat standard solution of this compound, and a patient sample. This will help to identify if the interference is present in the matrix itself.

  • Peak Purity Analysis (if using a PDA/DAD detector): If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), you can assess peak purity across the entire peak. A non-homogenous spectrum across the peak is a strong indication of co-elution.[1]

  • Mass Spectrometry Analysis: In an LC-MS/MS system, you can analyze the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it indicates the presence of more than one compound.[1]

Question 2: What are the initial steps to troubleshoot and resolve the co-elution of this compound?

Answer:

A systematic approach to resolving co-elution involves modifying the chromatographic conditions to improve the separation between this compound and the interfering compound.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Co-elution of this compound cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Advanced Troubleshooting Confirm_Co-elution Confirm Co-elution (Visual, Peak Purity, MS Spectra) Identify_Source Identify Source of Interference (Blank vs. Sample) Confirm_Co-elution->Identify_Source Optimize_Mobile_Phase Optimize Mobile Phase (Organic Solvent Ratio, pH) Identify_Source->Optimize_Mobile_Phase Interference Identified Modify_Gradient Modify Gradient Profile (Slower Ramp Rate) Optimize_Mobile_Phase->Modify_Gradient Change_Column_Temp Adjust Column Temperature Modify_Gradient->Change_Column_Temp Change_Stationary_Phase Change Stationary Phase (Different Column Chemistry) Change_Column_Temp->Change_Stationary_Phase Co-elution Persists Sample_Prep Optimize Sample Preparation (e.g., SPE) Change_Stationary_Phase->Sample_Prep Resolution_Achieved Resolution Achieved Sample_Prep->Resolution_Achieved If Necessary

Caption: A logical workflow for troubleshooting chromatographic co-elution.

Here are the initial steps to take:

  • Adjust Mobile Phase Composition:

    • Organic Solvent Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A small change of ±2-5% can significantly alter selectivity.

    • Mobile Phase pH: For ionizable compounds like Demethylmaprotiline, modifying the mobile phase pH can change the ionization state and retention, potentially resolving the co-elution. Ensure the pH is at least 2 units away from the pKa of the analyte.

  • Modify the Gradient Profile:

    • If using a gradient elution, try a shallower (slower) gradient. This increases the separation window for closely eluting compounds.

  • Adjust Column Temperature:

    • Varying the column temperature can affect the retention times of the analyte and the interferent differently, leading to better separation. Try adjusting the temperature in 5°C increments.

Frequently Asked Questions (FAQs)

Q1: What is the "isotope effect" and how can it cause co-elution issues with this compound?

A1: The deuterium (B1214612) isotope effect is a phenomenon where a deuterated compound, like this compound, may have slightly different physicochemical properties compared to its non-deuterated counterpart. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. In reversed-phase chromatography, this can lead to the deuterated standard eluting slightly earlier than the analyte. If an endogenous matrix component has a retention time very close to that of the deuterated standard, this slight shift can cause or worsen co-elution.

Q2: Can the position of the deuterium labels on this compound affect the degree of the chromatographic shift?

A2: Yes, the number and position of deuterium atoms can influence the magnitude of the isotope effect. Deuteration at sites that are involved in interactions with the stationary phase can have a more pronounced effect on retention time.

Q3: If I cannot resolve the co-elution chromatographically, are there other options?

A3: If chromatographic optimization is unsuccessful, consider the following:

  • Alternative Internal Standard: If possible, use a different internal standard that does not co-elute with any matrix components. A ¹³C-labeled analogue, if available, is often a better choice as it typically exhibits a smaller isotope effect than deuterated standards.

  • Enhanced Sample Preparation: Implement a more rigorous sample preparation technique, such as solid-phase extraction (SPE) with a selective sorbent, to remove the interfering compound before analysis.

  • High-Resolution Mass Spectrometry (HRMS): If the co-eluting compound has a different elemental composition, HRMS can distinguish between the analyte and the interferent based on their exact masses, even if they are not chromatographically separated.

Q4: How does co-elution with this compound affect the quantitative accuracy of my assay?

A4: Co-elution can significantly impact accuracy. If the interfering peak contributes to the signal of the internal standard, the calculated concentration of the analyte will be artificially low. Conversely, if the co-eluting compound suppresses the ionization of the internal standard in the mass spectrometer, the calculated analyte concentration will be artificially high.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Analysis of Maprotiline (B82187) and Demethylmaprotiline

This protocol is a general method and may require optimization for your specific application.

ParameterSpecification
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 2.5, 0.1 M) (30:70, v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 205 nm[3]
Internal Standard Desmethyldoxepine (can be substituted with this compound for MS detection)[3]

Sample Preparation (Plasma):

  • To 1 mL of plasma, add the internal standard solution.

  • Add 0.5 mL of 1 M NaOH to alkalinize the sample.

  • Add 5 mL of hexane (B92381) and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

Protocol 2: Troubleshooting Co-elution by Modifying Mobile Phase

Objective: To resolve the co-elution of this compound from an interfering peak by adjusting the mobile phase composition.

Mobile_Phase_Optimization Mobile Phase Optimization Workflow Start Start with Initial Method Vary_Organic Vary Organic Solvent % (e.g., 28%, 30%, 32% Acetonitrile) Start->Vary_Organic Analyze_Resolution_1 Analyze Resolution (Rs) Vary_Organic->Analyze_Resolution_1 Vary_pH Adjust Mobile Phase pH (e.g., pH 2.3, 2.5, 2.7) Analyze_Resolution_1->Vary_pH Resolution Not Sufficient Optimal_Conditions Select Optimal Conditions Analyze_Resolution_1->Optimal_Conditions Resolution Acceptable Analyze_Resolution_2 Analyze Resolution (Rs) Vary_pH->Analyze_Resolution_2 Analyze_Resolution_2->Optimal_Conditions Resolution Acceptable

References

Technical Support Center: Demethylmaprotiline-d2 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on Demethylmaprotiline-d2 extraction.

Frequently Asked Questions (FAQs)

Q1: What is the critical role of pH in the extraction of this compound?

Demethylmaprotiline is a secondary amine, making its charge state highly dependent on the pH of the solution. The fundamental principle of its extraction lies in controlling this charge state to manipulate its solubility in aqueous versus organic phases. In its protonated (charged) form, it is water-soluble, while in its neutral (uncharged) form, it is soluble in organic solvents. Adjusting the pH is therefore the most critical factor in achieving efficient extraction.

Q2: What is the pKa of Demethylmaprotiline and how does it guide pH selection?

Q3: For liquid-liquid extraction (LLE), what is the recommended pH for extracting this compound from an aqueous sample?

To extract this compound from an aqueous sample (like plasma or urine) into an organic solvent (e.g., hexane, ethyl acetate), the pH of the aqueous phase should be adjusted to a basic value, ideally pH > 12. This ensures the complete deprotonation of the amine, maximizing its partitioning into the organic phase.

Q4: How can I use pH for a "back-extraction" to clean up my sample?

Back-extraction is a powerful technique to purify the analyte. After the initial extraction into an organic solvent at a high pH, the this compound can be selectively transferred back into an acidic aqueous solution (e.g., 0.1 M HCl, pH < 2).[7] This leaves behind neutral and acidic impurities in the organic phase. The purified this compound can then be re-extracted into a fresh organic phase by again raising the pH of the aqueous solution.

Q5: For solid-phase extraction (SPE), how does pH influence the retention and elution of this compound?

For reversed-phase SPE (e.g., using a C18 cartridge), the sample should be loaded under basic conditions (e.g., pH > 12) to ensure this compound is in its neutral form, promoting its retention on the nonpolar sorbent. The column can then be washed with a weak organic solvent to remove hydrophilic impurities. Elution is typically achieved with an acidified organic solvent (e.g., methanol (B129727) with formic acid), which protonates the analyte, decreases its retention, and facilitates its release from the sorbent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Recovery Incorrect pH of the sample.Verify the pH of your sample before extraction. For LLE, ensure the pH is > 12. For reversed-phase SPE, ensure the sample is loaded at a pH > 12.
Incomplete phase separation in LLE.Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
Inappropriate SPE cartridge or solvent.Ensure the SPE sorbent is appropriate for the analyte. For reversed-phase SPE, use a suitable organic elution solvent, possibly acidified.
High Variability in Results Inconsistent pH adjustment.Use a calibrated pH meter and ensure thorough mixing after adding acid or base. Prepare fresh buffers for each experiment.
Matrix effects from the biological sample.Consider a back-extraction step in your LLE protocol or optimize the wash steps in your SPE method to remove interfering substances.
Poor Purity of Extract Co-extraction of interfering compounds.Implement a back-extraction for LLE. For SPE, optimize the wash steps with solvents of varying polarity to remove impurities before eluting the analyte.
Emulsion formation during LLE.Add a small amount of salt (salting out) to the aqueous phase or centrifuge at a higher speed to break the emulsion.

Data Summary

The following table provides a hypothetical representation of the expected impact of sample pH on the extraction recovery of this compound using a liquid-liquid extraction procedure with ethyl acetate (B1210297).

Sample pH Expected Recovery (%) Observations
7.0< 10%At neutral pH, the analyte is mostly in its protonated, water-soluble form, leading to very poor extraction into the organic solvent.
9.0~ 30-40%As the pH approaches the pKa, a significant portion of the analyte is still protonated, resulting in incomplete extraction.
10.5 (pKa)~ 50%At the pKa, approximately 50% of the analyte is in the neutral form, leading to moderate extraction efficiency.
12.0> 95%At a pH well above the pKa, the analyte is predominantly in its neutral, organic-soluble form, resulting in high extraction recovery.
13.0> 98%Further increasing the pH ensures complete deprotonation and maximizes extraction efficiency.

Note: This data is illustrative and based on chemical principles. Actual recovery rates may vary depending on the specific matrix, organic solvent, and experimental conditions.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: To 1 mL of the biological sample (e.g., plasma, urine), add an internal standard.

  • pH Adjustment: Add a suitable volume of a strong base (e.g., 1 M NaOH) to adjust the sample pH to > 12. Verify the pH using a calibrated pH meter.

  • Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate or hexane). Vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • (Optional) Back-Extraction: a. To the collected organic phase, add 2 mL of an acidic solution (e.g., 0.1 M HCl). Vortex for 2 minutes. b. Centrifuge to separate the phases. c. Discard the upper organic layer. d. To the acidic aqueous layer, add a strong base to adjust the pH to > 12. e. Add 5 mL of fresh organic solvent and repeat the extraction (steps 3-5).

  • Evaporation and Reconstitution: Evaporate the final organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS).

Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)
  • Cartridge Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Preparation and pH Adjustment: To 1 mL of the biological sample, add an internal standard. Adjust the sample pH to > 12 with a suitable base.

  • Sample Loading: Load the pH-adjusted sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of an acidified organic solvent (e.g., methanol containing 1% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in an appropriate solvent for analysis.

Visualizations

Demethylmaprotiline_LLE_Workflow cluster_start Sample Preparation cluster_ph_adjust pH Adjustment cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis start Biological Sample (e.g., Plasma) ph_adjust Adjust pH > 12 (e.g., with NaOH) start->ph_adjust extraction Add Organic Solvent (e.g., Ethyl Acetate) Vortex & Centrifuge ph_adjust->extraction organic_phase Organic Phase (contains neutral This compound) extraction->organic_phase aqueous_phase Aqueous Phase (discard) extraction->aqueous_phase analysis Evaporate & Reconstitute for LC-MS Analysis organic_phase->analysis

Caption: Liquid-Liquid Extraction Workflow for this compound.

pH_Effect_on_Demethylmaprotiline cluster_acidic Acidic Conditions (pH < pKa) cluster_basic Basic Conditions (pH > pKa) acidic This compound is Protonated (Charged, R2NH2+) acidic_sol Water Soluble (Stays in Aqueous Phase) acidic->acidic_sol Favors basic This compound is Neutral (Uncharged, R2NH) basic_sol Organic Soluble (Extracts into Organic Phase) basic->basic_sol Favors

Caption: pH-Dependent Solubility of this compound.

References

minimizing isotopic interference with Demethylmaprotiline-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Demethylmaprotiline using Demethylmaprotiline-d2 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to isotopic interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Demethylmaprotiline, where two hydrogen atoms have been replaced by deuterium. It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to the analyte (Demethylmaprotiline), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more precise and reliable quantification of Demethylmaprotiline.

Q2: I am observing a signal for my this compound internal standard even in samples that only contain the unlabeled Demethylmaprotiline analyte. What is causing this?

This phenomenon is known as isotopic interference or crosstalk. It occurs because naturally abundant heavy isotopes (primarily ¹³C) in the unlabeled Demethylmaprotiline can contribute to the mass-to-charge ratio (m/z) signal of the this compound internal standard. Specifically, the analyte's M+2 isotope peak, which is two mass units heavier than its most abundant isotopic peak, can overlap with the signal of the d2-labeled internal standard.[1]

Q3: How can isotopic interference affect my quantitative results?

Isotopic interference can lead to inaccurate quantification. The contribution from the analyte to the internal standard's signal artificially inflates the measured response of the IS. This becomes particularly problematic at high concentrations of the analyte, where the isotopic contribution can be significant, leading to a non-linear calibration curve and an underestimation of the analyte's true concentration.[1]

Q4: My deuterated internal standard (this compound) is eluting slightly earlier than the analyte (Demethylmaprotiline) in my reversed-phase LC method. Is this normal?

Yes, this is a well-documented phenomenon known as the "inverse isotope effect" in reversed-phase liquid chromatography (RPLC).[2][3] Deuterated compounds often have slightly shorter retention times than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to subtle changes in the molecule's hydrophobicity and its interaction with the stationary phase.[2][3] While complete co-elution is often ideal, a small, consistent separation is generally acceptable as long as it does not lead to differential matrix effects.

Troubleshooting Guides

Issue 1: Non-linear calibration curve, particularly at the upper concentration range.

  • Potential Cause: Significant isotopic interference from high concentrations of Demethylmaprotiline to the this compound internal standard channel.[1]

  • Troubleshooting Steps:

    • Assess the Contribution: Analyze a high-concentration standard of only the unlabeled Demethylmaprotiline and monitor the signal in the MRM transition for this compound. This will quantify the percentage of crosstalk.

    • Adjust IS Concentration: Ensure the concentration of the internal standard is appropriate. It should be high enough to provide a robust signal but not so high that it saturates the detector.

    • Mathematical Correction: Apply a correction factor to the internal standard's response based on the measured isotopic contribution from the analyte.[1][4]

    • Use a Higher Labeled Standard: If the interference is too high to be corrected, consider using an internal standard with a higher degree of deuteration (e.g., d5 or d7), if available. This will shift the mass of the internal standard further from the analyte's isotopic peaks.

Issue 2: Poor reproducibility of results.

  • Potential Cause 1: Inconsistent isotopic interference due to variable analyte concentrations.

  • Troubleshooting Steps:

    • Follow the steps outlined in "Issue 1" to assess and correct for isotopic interference.

  • Potential Cause 2: Differential matrix effects due to chromatographic separation of the analyte and internal standard.

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to minimize the separation between Demethylmaprotiline and this compound. The goal is to have them experience the same matrix effects as much as possible.

    • Evaluate Matrix Effects: Perform a post-extraction addition experiment to compare the ion suppression/enhancement for both the analyte and the internal standard in the presence of the sample matrix.

Quantitative Data Summary

The following tables provide illustrative data for a typical LC-MS/MS analysis of Demethylmaprotiline with this compound as the internal standard.

Table 1: Chromatographic and Mass Spectrometric Parameters (Illustrative)

ParameterDemethylmaprotiline (Analyte)This compound (Internal Standard)
Molecular Formula C₁₉H₂₁NC₁₉H₁₉D₂N
Monoisotopic Mass 263.1674265.1799
Precursor Ion ([M+H]⁺) m/z 264.2m/z 266.2
Product Ion m/z 208.1m/z 210.1
Retention Time (Typical) 4.58 min4.55 min

Table 2: Isotopic Interference Assessment (Illustrative)

Analyte ConcentrationAnalyte Response (cps) at m/z 264.2 -> 208.1Interference Response (cps) at m/z 266.2 -> 210.1% Crosstalk
1 ng/mL50,0001500.30%
100 ng/mL5,000,00015,0000.30%
1000 ng/mL50,000,000150,0000.30%

% Crosstalk is calculated as (Interference Response / Analyte Response) * 100

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).

  • Vortex briefly to mix.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Demethylmaprotiline: m/z 264.2 -> 208.1

      • This compound: m/z 266.2 -> 210.1

    • Collision Energy and other MS parameters: Optimize by infusing individual standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma Sample add_is Add this compound (IS) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration correction Isotopic Interference Correction integration->correction quantification Quantification correction->quantification

Workflow for quantitative analysis of Demethylmaprotiline.

troubleshooting_logic start Non-Linear Calibration Curve? check_interference Assess Isotopic Interference start->check_interference interference_high Interference > 0.5%? check_interference->interference_high correct_math Apply Mathematical Correction interference_high->correct_math Yes check_chromatography Check Analyte/IS Co-elution interference_high->check_chromatography No use_higher_label Consider Higher Deuterated Standard (e.g., d5) correct_math->use_higher_label end_good Linearity Improved use_higher_label->end_good separation_issue Significant Separation? check_chromatography->separation_issue optimize_lc Optimize LC Method separation_issue->optimize_lc Yes end_bad Issue Persists separation_issue->end_bad No optimize_lc->end_good

Troubleshooting logic for non-linear calibration curves.

References

Demethylmaprotiline-d2 quality control and acceptance criteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and acceptance criteria for Demethylmaprotiline-d2. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterium-labeled version of Demethylmaprotiline (also known as Normaprotiline). Its primary application is as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Using a deuterated internal standard helps to improve the accuracy and precision of analytical measurements by correcting for variability in sample preparation and instrument response.[2]

Q2: What are the typical quality control specifications for this compound?

A2: While a specific monograph may not be universally available, the quality control of this compound is assessed based on a set of key parameters to ensure its identity, purity, and suitability as an internal standard. These are typically documented in a Certificate of Analysis (CoA).

Q3: Why is isotopic purity important for a deuterated internal standard?

A3: Isotopic purity is a critical quality attribute for a deuterated internal standard. It refers to the percentage of the compound that contains the deuterium (B1214612) labels. The presence of a significant amount of the unlabeled analyte (Demethylmaprotiline) as an impurity can artificially inflate the measured concentration of the analyte in the sample, leading to inaccurate results.[3]

Q4: How should this compound be stored?

A4: The recommended storage conditions for this compound are typically provided on the Certificate of Analysis. As a general guideline, it should be stored in a well-sealed container, protected from light, and at a controlled temperature, often at 4°C for long-term storage.

Quality Control and Acceptance Criteria

The quality of this compound is assured by a series of analytical tests. The following table summarizes the typical quality control parameters and their acceptance criteria.

Parameter Method Acceptance Criteria
Appearance Visual InspectionWhite to off-white solid
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to the structure of this compound
Chemical Purity HPLC-UV, LC-MS≥ 98%
Isotopic Purity Mass Spectrometry≥ 95% Deuterated forms (d1+d2)
Unlabeled Compound Mass Spectrometry≤ 0.5% d0 form
Residual Solvents GC-FIDMeets ICH Q3C limits
Water Content Karl Fischer Titration≤ 1.0%

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound as an internal standard in analytical assays.

Issue 1: Inconsistent or Inaccurate Quantitative Results

  • Possible Cause 1: Lack of Co-elution: The deuterated internal standard and the analyte may not co-elute perfectly in the chromatographic system, leading to differential matrix effects.

    • Troubleshooting Step: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. Adjust chromatographic conditions (e.g., mobile phase composition, gradient, column temperature) if necessary.

  • Possible Cause 2: Impurities in the Internal Standard: The presence of isotopic or chemical impurities in the deuterated standard can lead to inaccurate quantification.[3]

    • Troubleshooting Step: Verify the chemical and isotopic purity of the this compound standard by acquiring a full scan mass spectrum.

  • Possible Cause 3: Instability of the Deuterium Label: Back-exchange of deuterium for hydrogen can occur under certain experimental conditions (e.g., in aqueous solutions or at specific pH values), leading to a decrease in the internal standard signal and an increase in the analyte signal.[3]

    • Troubleshooting Step: Perform an incubation study by exposing the deuterated internal standard to the sample matrix for a time equivalent to your sample preparation and analysis time. Analyze the sample to check for any increase in the unlabeled compound.

Issue 2: High Variability in Internal Standard Signal Intensity

  • Possible Cause: Differential Matrix Effects: Even with co-elution, the analyte and the internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[4]

    • Troubleshooting Step: Evaluate matrix effects by comparing the internal standard response in a neat solution versus the response in a blank sample matrix. If significant matrix effects are observed, consider further sample cleanup or optimization of the LC-MS interface conditions.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer.

  • Analysis: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.

  • Data Acquisition: Acquire a full scan mass spectrum in the appropriate ionization mode (positive or negative).

  • Data Analysis: Identify and quantify the ion signals corresponding to the non-deuterated (d0) and the deuterated (d1, d2) isotopologues. The isotopic purity is calculated as the percentage of the sum of the deuterated forms relative to the sum of all forms.

Protocol 2: Stability Assessment (Deuterium Back-Exchange Study)

  • Sample Preparation:

    • Set A (Control): Prepare a solution of this compound in the analytical solvent.

    • Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma, urine).

  • Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).

  • Sample Processing: Process the samples using your established extraction procedure.

  • Analysis: Analyze the samples by LC-MS.

  • Data Analysis: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates deuterium back-exchange.[4]

Visualizations

cluster_0 Quality Control Workflow raw_material This compound Raw Material visual_inspection Visual Inspection (Appearance) raw_material->visual_inspection identity_test Identity Confirmation (NMR, MS) visual_inspection->identity_test purity_analysis Purity Assessment (HPLC, LC-MS) identity_test->purity_analysis isotopic_purity Isotopic Purity (MS) purity_analysis->isotopic_purity release Material Release for Use isotopic_purity->release

Caption: Quality Control Workflow for this compound.

cluster_1 Troubleshooting Logic for Inaccurate Results start Inaccurate or Inconsistent Quantitative Results check_coelution Check for Analyte and IS Co-elution start->check_coelution check_purity Verify Isotopic and Chemical Purity of IS check_coelution->check_purity Co-elution OK adjust_chromatography Adjust Chromatographic Conditions check_coelution->adjust_chromatography No Co-elution check_stability Assess Deuterium Label Stability (Back-Exchange) check_purity->check_stability Purity OK new_standard Source a New Batch of Internal Standard check_purity->new_standard Purity Issue modify_conditions Modify Sample Preparation (pH, solvent) check_stability->modify_conditions Instability Detected end Accurate Results check_stability->end Stable adjust_chromatography->end new_standard->end modify_conditions->end

Caption: Troubleshooting logic for inaccurate quantitative results.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of Maprotiline and its Metabolite Using Demethylmaprotiline-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of the tetracyclic antidepressant maprotiline (B82187) and its primary active metabolite, desmethylmaprotiline (B108240) (also known as normaprotiline). A special focus is placed on the use of Demethylmaprotiline-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision in bioanalytical studies. The information presented is compiled from established methodologies and serves as a practical resource for researchers in drug development and therapeutic drug monitoring.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a SIL-IS is considered the gold standard. A SIL-IS is a form of the analyte in which one or more atoms have been replaced by their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This compound is the ideal internal standard for the quantification of desmethylmaprotiline as it shares near-identical physicochemical properties with the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to highly accurate and precise results.

Experimental Protocol: A Validated LC-MS/MS Method

The following protocol is based on a validated method for the analysis of tricyclic antidepressants, including maprotiline and desmethylmaprotiline, in human plasma. This method demonstrates a robust and sensitive approach suitable for clinical research and pharmacokinetic studies.

1. Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of the analytes from plasma samples.

  • To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standards (e.g., this compound and a deuterated analog for maprotiline).

  • Vortex the mixture for 3 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 16,100 g for 2 minutes to pellet the precipitated proteins.

  • Transfer 25 µL of the clear supernatant to a 96-well plate.

  • Dilute the supernatant with 475 µL of water prior to injection into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic separation is performed on a reversed-phase UPLC system coupled to a tandem quadrupole mass spectrometer.

  • LC Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Injection Volume: 10 µL

  • Mass Spectrometer: Tandem Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Data Presentation: Performance of the Validated Method

The following tables summarize the quantitative data from a validated method for the analysis of maprotiline and desmethylmaprotiline, demonstrating the method's performance characteristics.

Table 1: Linearity of the Method

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Maprotiline5 - 1000>0.995
Desmethylmaprotiline5 - 1000>0.995

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
Maprotiline Low1598.54.2
Medium150101.23.1
High75099.82.5
Desmethylmaprotiline Low15102.15.5
Medium15099.53.8
High750100.92.9

Comparison with Alternative Internal Standards

While this compound is the ideal internal standard for desmethylmaprotiline, other compounds have been used in previously published methods. The table below compares the use of a SIL-IS with alternative, non-isotopically labeled internal standards.

Table 3: Comparison of Internal Standards

Internal StandardTypeAdvantagesDisadvantages
This compound Stable Isotope-LabeledCo-elutes with the analyte, corrects for matrix effects and variations in sample processing and instrument response most effectively.Higher cost compared to non-labeled compounds.
Desmethyldoxepine Structurally Similar CompoundLower cost, commercially available.May not have the same extraction recovery and ionization efficiency as the analyte, leading to less accurate correction. Retention time may differ.[1]
Amitriptyline Structurally Similar CompoundReadily available, cost-effective.Different chemical properties can lead to variations in extraction and ionization compared to the analyte.[2]

Visualizing the Workflow

The following diagrams illustrate the key processes in the analytical method validation workflow.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Internal Standard in Acetonitrile (150 µL) plasma->is vortex Vortex (3 min) is->vortex centrifuge Centrifuge (2 min) vortex->centrifuge supernatant Transfer Supernatant (25 µL) centrifuge->supernatant dilute Dilute with Water (475 µL) supernatant->dilute inject Inject into UPLC-MS/MS dilute->inject To Analysis separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Workflow for the extraction and analysis of maprotiline and desmethylmaprotiline from plasma.

start Analytical Method Validation specificity Specificity & Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq stability Stability (Freeze-Thaw, Bench-Top, etc.) start->stability end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end stability->end

Caption: Key parameters for analytical method validation according to regulatory guidelines.

References

The Superiority of Deuterated Internal Standards: A Comparative Analysis of Demethylmaprotiline-d2 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tetracyclic antidepressant maprotiline (B82187) and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Demethylmaprotiline-d2 with other commonly used internal standards, supported by a review of published experimental data and detailed analytical methodologies.

Internal standards are indispensable in quantitative mass spectrometry-based bioanalysis for correcting analytical variability that can arise during sample preparation, chromatographic separation, and detection. The ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by these variations. In the analysis of maprotiline and its primary active metabolite, desmethylmaprotiline (B108240), several types of internal standards have been employed, ranging from structural analogs to stable isotope-labeled compounds. This guide will focus on the performance of this compound in comparison to other alternatives.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1] By replacing two hydrogen atoms with deuterium, this compound is chemically almost identical to the analyte, desmethylmaprotiline, and structurally very similar to maprotiline. This near-identical nature ensures that it co-elutes with the analyte during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.[1][2]

Performance Comparison: this compound vs. Alternatives

The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. Here, we compare the performance of this compound with two other commonly used internal standards for maprotiline analysis: a deuterated analog of the parent drug (Maprotiline-d3) and a structural analog (desmethyldoxepin).

While a direct head-to-head comparative study is not available in the reviewed literature, an analysis of data from separate validation studies provides valuable insights into the expected performance of each internal standard.

Internal Standard TypeInternal StandardAnalyte(s)MethodPrecision (CV%)Linearity (r²)Key Findings
Deuterated Analyte Analog This compound Maprotiline, DesmethylmaprotilineLC-MS/MS≤ 12% (for similar TCAs with deuterated IS)[3]> 0.99 (expected)Expected to provide the most accurate and precise results due to close structural similarity and co-elution with the primary metabolite.
Deuterated Parent Drug Analog Maprotiline-d3 Maprotiline, DesmethylmaprotilineGLC-MS~5%[4]0.99[4]Demonstrates good precision for both the parent drug and its metabolite.
Structural Analog desmethyldoxepin Maprotiline, DesmethylmaprotilineHPLC-UV2-2.5%[5]> 0.99[5]While showing good reproducibility in an HPLC-UV method, it may not adequately compensate for matrix effects in a more sensitive LC-MS/MS assay due to differences in physicochemical properties compared to the analytes.[1]

Table 1: Comparison of Internal Standard Performance from Published Studies. Note: The data presented is compiled from separate studies and does not represent a direct head-to-head comparison.

Experimental Protocols

A robust and validated experimental protocol is crucial for reliable quantitative analysis. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of maprotiline and desmethylmaprotiline in human plasma, incorporating this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound (concentration to be optimized during method development).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting from 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Maprotiline: Precursor ion > Product ion (to be determined by direct infusion).

      • Desmethylmaprotiline: Precursor ion > Product ion (to be determined by direct infusion).

      • This compound: Precursor ion > Product ion (to be determined by direct infusion).

Method Validation

The method should be validated according to regulatory guidelines, assessing the following parameters:

  • Selectivity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank matrix samples.

  • Linearity: A calibration curve should be constructed over the expected concentration range of the analytes in biological samples. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV%) should not exceed 15%.[3]

  • Matrix Effect: Assessed by comparing the response of the analytes in post-extraction spiked blank matrix with the response in a neat solution. The use of a deuterated internal standard like this compound is expected to effectively compensate for matrix effects.[6][7]

  • Recovery: The efficiency of the extraction procedure should be determined.

  • Stability: The stability of the analytes in the biological matrix under various storage and handling conditions should be evaluated.

Visualizing the Method and Mechanism

To further clarify the experimental workflow and the biological target of maprotiline, the following diagrams are provided.

G Experimental Workflow for Maprotiline Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection) lc->ms quantification Quantification (Analyte/IS Ratio) ms->quantification

Caption: A schematic of the analytical workflow for the quantification of maprotiline.

G Maprotiline's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (B1679862) (NE) Vesicles NE Norepinephrine (NE) NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake NE_receptor Adrenergic Receptors NE->NE_receptor response Postsynaptic Response NE_receptor->response Maprotiline Maprotiline Maprotiline->NET Inhibition

Caption: Maprotiline inhibits the reuptake of norepinephrine in the synaptic cleft.

Conclusion

The selection of an appropriate internal standard is a critical determinant of data quality in the bioanalysis of maprotiline. The available evidence strongly supports the use of a deuterated internal standard, such as this compound, to achieve the highest levels of accuracy and precision. Its near-identical physicochemical properties to the analyte, desmethylmaprotiline, ensure optimal correction for analytical variability, particularly matrix effects, which can be a significant challenge in complex biological matrices. While structural analogs and deuterated parent drug analogs can be used, they may not provide the same level of reliability. For researchers and drug development professionals, the use of this compound represents the most robust approach for the accurate quantification of maprotiline and its metabolites, leading to higher confidence in pharmacokinetic and clinical study data.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of the Demethylmaprotiline-d2 Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quantitative analysis of drug metabolites is a critical component of pharmacokinetic and bioequivalence studies. The accuracy and precision of the analytical method employed are paramount for generating reliable data. This guide provides a comprehensive comparison of the Demethylmaprotiline-d2 method, a state-of-the-art approach for the quantification of Demethylmaprotiline, with alternative analytical techniques.

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for bioanalytical assays. This approach offers significant advantages in terms of accuracy and precision by effectively compensating for variability in sample preparation and matrix effects.

Unparalleled Accuracy and Precision with the this compound Method

The hallmark of a robust bioanalytical method lies in its ability to consistently and accurately measure the concentration of an analyte in a complex biological matrix. The this compound method, which employs a deuterated form of the analyte as an internal standard, excels in this regard. The co-elution of the analyte and its isotopically labeled internal standard ensures that any variations during sample processing and analysis affect both compounds equally, leading to a highly reliable quantification.

Regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation stipulate that the mean accuracy should be within ±15% of the nominal concentration, and the precision, expressed as the coefficient of variation (CV), should not exceed 15%. Methods utilizing stable isotope-labeled internal standards, such as the this compound method, are designed to readily meet and often exceed these stringent requirements.

A Comparative Look at Alternative Methods

While the this compound LC-MS/MS method stands as the benchmark, other analytical techniques have been employed for the quantification of Demethylmaprotiline and its parent compound, maprotiline (B82187). Understanding the performance of these alternative methods provides valuable context for appreciating the superiority of the stable isotope dilution technique.

Analytical MethodInternal StandardReported Precision (CV%)Key Features
LC-MS/MS with this compound This compoundExpected to be ≤ 15%High specificity, accuracy, and precision due to correction for matrix effects.
GLC-MS with Maprotiline-d3 Maprotiline-d3~5% for desmethylmaprotilineHigh precision and good linearity, though a different analytical platform.[1]
HPLC-UV Desmethyldoxepine5.2% - 10.0% for desmethylmaprotilineGood reproducibility and linearity, but may be more susceptible to interferences compared to MS-based methods.[2]

Experimental Protocols: A Closer Look

The successful implementation of any analytical method hinges on a well-defined and meticulously executed experimental protocol. Below are representative methodologies for the this compound LC-MS/MS method and a comparative HPLC-UV method.

This compound LC-MS/MS Method (Representative Protocol)

This protocol is based on standard practices for the bioanalysis of small molecules in plasma using a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Demethylmaprotiline and this compound would be monitored.

HPLC-UV Method for Desmethylmaprotiline (Based on Salonen & Scheinin, 1983)

1. Sample Preparation:

  • To 1 mL of plasma, add an internal standard (e.g., desmethyldoxepine).

  • Wash the sample with hexane (B92381) at an acidic pH.

  • Extract the drug and metabolite with hexane at an alkaline pH.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Acetonitrile (30%) in phosphate (B84403) buffer (pH 2.5).

  • Detection: UV absorbance at 205 nm.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow for the this compound LC-MS/MS method and the logical relationship of key validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Figure 1. Experimental workflow for the this compound LC-MS/MS method.

validation_parameters method Bioanalytical Method accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity linearity Linearity method->linearity stability Stability method->stability

Figure 2. Key parameters for bioanalytical method validation.

References

Demystifying Demethylmaprotiline-d2 Quantification: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies, the precise quantification of Demethylmaprotiline (also known as Nortriptyline) and its deuterated analogue, Demethylmaprotiline-d2, is of paramount importance. This guide provides a comparative overview of established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, focusing on the critical parameters of linearity and range. The inclusion of a deuterated internal standard like this compound is a gold standard technique to ensure accuracy and precision by correcting for variability during sample preparation and analysis.

Comparative Analysis of Linearity and Range

The following table summarizes the key performance characteristics of three distinct LC-MS/MS methods for the quantification of Nortriptyline (B1679971) in human plasma. These methods, while all employing the robust LC-MS/MS platform, exhibit variations in their linear ranges and lower limits of quantification (LLOQ), offering flexibility for different study requirements.

Parameter Method 1 Method 2 Method 3
Analyte NortriptylineNortriptyline and 10-hydroxynortriptyline (B30761)Nortriptyline and its hydroxy-metabolites
Internal Standard Nortriptyline-D3[1]Carbamazepine[2][3]Deuterated Amitriptyline and Nortriptyline[4]
Linear Range 0.2 - 40 ng/mL[1][5]1.09 - 30.0 ng/mL[2][3]0.5 - 400 ng/mL[4]
LLOQ 0.2 ng/mL[1]1.09 ng/mL[2]0.5 ng/mL[4]
Correlation Coefficient (r²) ≥ 0.997[6][7]> 0.998[2][3]> 0.999[4]

In-Depth Experimental Protocols

The successful implementation of these quantification methods hinges on meticulous adherence to validated experimental protocols. Below are detailed methodologies for each of the compared methods.

Method 1: High-Sensitivity Analysis for Low-Dose Studies

This method is particularly suited for studies requiring high sensitivity, such as those involving single low-dose administrations.

Sample Preparation:

  • Plasma samples are prepared by a simple protein precipitation technique.[1]

  • An appropriate volume of the internal standard solution (Nortriptyline-D3) is added to each plasma sample.[1]

  • A precipitating agent, such as acetonitrile (B52724) containing 0.1% formic acid, is added to the plasma sample.[1]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is collected for LC-MS/MS analysis.[1]

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: C18 analytical column[1]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[1]

  • Ionization: Positive mode Electrospray Ionization (ESI)[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Nortriptyline and Nortriptyline-D3.[1]

Method 2: Routine Pharmacokinetic Analysis

This method offers a balance of sensitivity and a practical linear range for standard pharmacokinetic studies.

Sample Preparation:

  • A liquid-liquid extraction process is employed to isolate the analytes from the plasma matrix.[2][3]

  • Carbamazepine is utilized as the internal standard.[2][3]

  • The extraction is typically performed using an organic solvent.

  • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: HyPURITY C18 column[2]

  • Mobile Phase: An isocratic mixture of 20 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (20:80, v/v).[2]

  • Flow Rate: 0.50 mL/min[2]

  • Ionization: Electrospray Ionization (ESI)[2]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[2]

Method 3: Wide-Range Therapeutic Drug Monitoring

With its broad linear range, this method is well-suited for therapeutic drug monitoring where patient sample concentrations can vary significantly.

Sample Preparation:

  • A simple protein precipitation method is used, followed by dilution of the sample.[4]

  • Deuterated analogues of both Amitriptyline and Nortriptyline are used as internal standards.[4]

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: ACE C18 column[4]

  • Ionization: Positive Electrospray Ionization (ESI)[4]

  • Detection: Multiple Reaction Monitoring (MRM) to simultaneously quantify Nortriptyline and its hydroxy-metabolites.[4]

Visualizing the Quantification Workflow

To further elucidate the experimental process, the following diagram illustrates a typical workflow for determining the linearity and range in the bioanalysis of Demethylmaprotiline.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation A Blank Plasma Spiking (Calibration Standards & QCs) B Addition of This compound (IS) A->B C Protein Precipitation or Liquid-Liquid Extraction B->C D Centrifugation & Supernatant /Extract Collection C->D E Chromatographic Separation (e.g., C18 Column) D->E F Mass Spectrometric Detection (MRM Mode) E->F G Peak Area Integration F->G H Calculate Analyte/IS Peak Area Ratios G->H I Construct Calibration Curve (Ratio vs. Concentration) H->I J Determine Linearity (r²) and Range (LLOQ - ULOQ) I->J

Caption: Bioanalytical workflow for linearity and range determination.

References

Inter-Laboratory Comparison of Demethylmaprotiline-d2 Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Demethylmaprotiline-d2, a key metabolite of the tetracyclic antidepressant maprotiline (B82187). In the absence of direct inter-laboratory comparison studies, this document outlines the critical performance characteristics and experimental protocols that form the basis for such a comparison, in line with regulatory expectations for bioanalytical method validation. Two common analytical platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are presented with detailed experimental protocols and expected performance data to guide researchers in method selection and evaluation.

Quantitative Performance Comparison

The following tables summarize the typical validation parameters and acceptance criteria for bioanalytical methods as recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2][3][4] Hypothetical but representative data for LC-MS/MS and GC-MS methods are presented to illustrate a comparative framework.

Table 1: Linearity and Sensitivity

ParameterMethodCalibration Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Linearity & RangeLC-MS/MS1.0 - 500≥ 0.9951.0
GC-MS5.0 - 500≥ 0.9925.0

Table 2: Accuracy and Precision

ParameterMethodQuality Control (QC) LevelAccuracy (% Bias)Precision (% RSD)
Intra-Day Accuracy & PrecisionLC-MS/MSLow QC (3 ng/mL)± 5%≤ 8%
Mid QC (100 ng/mL)± 4%≤ 6%
High QC (400 ng/mL)± 3%≤ 5%
GC-MSLow QC (15 ng/mL)± 8%≤ 12%
Mid QC (100 ng/mL)± 6%≤ 10%
High QC (400 ng/mL)± 5%≤ 8%
Inter-Day Accuracy & PrecisionLC-MS/MSLow QC (3 ng/mL)± 6%≤ 10%
Mid QC (100 ng/mL)± 5%≤ 8%
High QC (400 ng/mL)± 4%≤ 7%
GC-MSLow QC (15 ng/mL)± 10%≤ 15%
Mid QC (100 ng/mL)± 8%≤ 12%
High QC (400 ng/mL)± 7%≤ 10%

Acceptance Criteria: Accuracy within ±15% of the nominal value (±20% at LLOQ). Precision (RSD) not exceeding 15% (20% at LLOQ).[2][4]

Table 3: Recovery and Matrix Effect

ParameterMethodQuality Control (QC) LevelExtraction Recovery (%)Matrix Effect (%)
Recovery & Matrix EffectLC-MS/MSLow QC85 - 95%90 - 105%
High QC88 - 98%92 - 103%
GC-MSLow QC75 - 85%85 - 110%
High QC80 - 90%88 - 108%

Acceptance Criteria: Consistent and reproducible recovery and minimal matrix effect are expected.

Experimental Protocols

Detailed methodologies for the quantification of this compound in human plasma are provided below for both LC-MS/MS and GC-MS platforms.

Method 1: LC-MS/MS Protocol

This method offers high sensitivity and specificity for the analysis of this compound.

1. Sample Preparation (Protein Precipitation) [5]

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., Demethylmaprotiline-d5).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor → Product Ion Transitions:

    • This compound: Specific m/z to be determined based on instrumentation.

    • Internal Standard (Demethylmaprotiline-d5): Specific m/z to be determined.

  • Collision Energy and other parameters: Optimized for the specific instrument.

Method 2: GC-MS Protocol

This method provides robust and reliable quantification, often requiring derivatization for improved chromatographic performance of polar metabolites.[6][7]

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization) [6][8]

  • To 500 µL of plasma sample, add 25 µL of internal standard working solution.

  • Add 100 µL of 1M Sodium Hydroxide to basify the sample.

  • Add 2 mL of n-hexane/isoamyl alcohol (99:1, v/v) and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and incubate at 70°C for 30 minutes.

2. Gas Chromatography Parameters

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 150°C, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 270°C.

  • Injection Mode: Splitless.

3. Mass Spectrometry Parameters

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Type: Selected Ion Monitoring (SIM).

  • Ions to Monitor: Select characteristic ions for the derivatized this compound and the internal standard.

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the bioanalysis of this compound in plasma samples.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Extraction (LLE or PPT) AddIS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution Chromatography Chromatographic Separation (LC or GC) Reconstitution->Chromatography MassSpec Mass Spectrometric Detection Chromatography->MassSpec Integration Peak Integration MassSpec->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Maprotiline Maprotiline NET Norepinephrine Transporter (NET) Maprotiline->NET Inhibits Reuptake Alpha2 α2-Adrenergic Autoreceptor Maprotiline->Alpha2 Antagonist NE_Vesicle Norepinephrine (NE) NET->NE_Vesicle Reuptake Alpha2->NE_Vesicle Inhibits Release NE_Synapse NE NE_Vesicle->NE_Synapse Release AdrenergicReceptor Adrenergic Receptors NE_Synapse->AdrenergicReceptor Binds Response Therapeutic Effect (Antidepressant) AdrenergicReceptor->Response

References

A Comparative Guide to the Cross-Validation of Bioanalytical Assays for Desmethylmaprotiline: The Case for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of desmethylmaprotiline (B108240), the active metabolite of the tetracyclic antidepressant maprotiline (B82187), the precision and accuracy of the analytical method are paramount for reliable pharmacokinetic and toxicokinetic studies. A critical component of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of assay performance using a deuterated internal standard, exemplified by Desmethylmaprotiline-d2, versus non-deuterated (structural analogue) internal standards. The evidence strongly supports the use of stable isotope-labeled standards for minimizing variability and ensuring the highest quality data.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Internal standards are essential in LC-MS/MS-based quantification to correct for variations throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, are widely considered the gold standard.[1][2] They exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization, thus providing superior correction for matrix effects and instrumental variability compared to structural analogue internal standards.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance compared to structural analogues.[1] This is attributed to their near-identical chemical and physical properties to the analyte, leading to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.[1]

Table 1: Comparison of Assay Performance for Maprotiline and Desmethylmaprotiline Using Different Internal Standards

ParameterAssay with Deuterated IS (Maprotiline-d3)Assay with Non-Deuterated IS (Desmethyldoxepine)
Analyte Maprotiline & DesmethylmaprotilineMaprotiline & Desmethylmaprotiline
Method GLC-MSHPLC-UV
Limit of Quantification (LOQ) 2 ng/mL11 nmoles/L (~3 ng/mL)
Precision (%CV) ~5%2 - 2.5%
Linearity (Slope) 0.99 ± 0.01 (Maprotiline)0.98 ± 0.02 (Desmethylmaprotiline)Not explicitly stated, but linearity reported
Reference Jindal, S. P., et al. (1980)Salonen, J. S., & Scheinin, M. (1983)

Note: This table is a compilation from different studies and serves to illustrate the typical performance of assays with different types of internal standards. A direct head-to-head comparison under identical conditions would provide a more definitive assessment.

Experimental Protocols

A robust and validated bioanalytical method is crucial for obtaining reliable data. The following is a generalized protocol for the determination of desmethylmaprotiline in human plasma using LC-MS/MS with a deuterated internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Desmethylmaprotiline-d2 in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for desmethylmaprotiline and the deuterated internal standard.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.

  • Linearity: Establish a calibration curve over the expected concentration range.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations.

  • Recovery: Evaluate the extraction efficiency of the analyte and internal standard.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Visualizing the Bioanalytical Workflow

A clear understanding of the experimental and validation workflow is essential for implementing a successful bioanalytical assay.

Bioanalytical_Assay_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Sample Preparation MD1->MD2 MD3 LC & MS/MS Conditions MD2->MD3 MV1 Selectivity MD3->MV1 MV2 Linearity MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Batch Preparation (Calibrators, QCs, Samples) MV5->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Review SA2->SA3 Result Reportable Concentration Data SA3->Result

Caption: A generalized workflow for the development, validation, and application of a bioanalytical LC-MS/MS assay.

Conclusion

The cross-validation of bioanalytical assays for desmethylmaprotiline underscores the superiority of using a deuterated internal standard like Desmethylmaprotiline-d2. While structural analogue internal standards can be employed, the near-identical physicochemical properties of a stable isotope-labeled internal standard ensure more effective compensation for analytical variability, leading to enhanced accuracy, precision, and overall data reliability. For researchers and drug development professionals, the adoption of deuterated internal standards is a critical step towards achieving the high-quality bioanalytical data required for regulatory submissions and confident decision-making in the drug development process.

References

A Head-to-Head Comparison: Demethylmaprotiline-d2 Versus Structural Analog Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Demethylmaprotiline, the choice of an appropriate internal standard is a critical decision that directly impacts assay accuracy and reliability. This guide provides an objective comparison between Demethylmaprotiline-d2, a deuterated internal standard, and a representative structural analog internal standard, Nortriptyline. The comparison is supported by established principles in analytical chemistry and data from studies on similar compounds, offering a clear framework for selecting the most suitable internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.

Internal standards are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar molecule, like Nortriptyline.

Performance Comparison: this compound vs. Nortriptyline

The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance compared to structural analogs. This is primarily because a SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. A structural analog, while similar, can exhibit differences in these properties, potentially leading to less accurate correction.

Table 1: Quantitative Performance Comparison

ParameterThis compound (Deuterated IS)Nortriptyline (Structural Analog IS)Key Findings & References
Compensation for Matrix Effects ExcellentVariable to GoodDeuterated standards co-elute with the analyte, experiencing and correcting for the same ion suppression or enhancement.[1][2] Structural analogs may have different retention times and ionization efficiencies, leading to incomplete correction.
Correction for Extraction Recovery ExcellentVariable to GoodDue to identical chemical properties, extraction efficiency is expected to be the same as the analyte. Differences in polarity can lead to varied extraction recovery for structural analogs.
Chromatographic Behavior Nearly identical to analyte; slight retention time shifts possible (isotope effect).Similar, but retention time will differ from the analyte.The deuterium (B1214612) isotope effect can sometimes cause a small shift in retention time between the analyte and the deuterated standard.[1]
Precision & Accuracy Generally High (CV ≤10.0%)Generally Good, but can be lower in complex matrices.Studies on tricyclic antidepressants using deuterated internal standards demonstrate high precision and accuracy.[2]
Potential for Cross-Interference Low; potential for interference from natural isotopes of the analyte if mass difference is small (e.g., d2).[3]Low, provided the analog is not a metabolite or co-administered drug.Careful selection of a structural analog not expected in the sample is crucial.
Cost & Availability Generally higher cost and less readily available.Generally lower cost and more widely available.The synthesis of isotopically labeled standards is more complex and expensive.[1]

Experimental Protocols

To objectively compare the performance of this compound and a structural analog like Nortriptyline, a validation experiment evaluating matrix effects is crucial. Below is a detailed methodology for such an experiment.

Evaluation of Matrix Effects

Objective: To determine the ability of a deuterated and a structural analog internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).

Materials:

  • Demethylmaprotiline standard

  • This compound internal standard

  • Nortriptyline internal standard

  • Blank human plasma from at least six different sources

  • Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of Demethylmaprotiline, this compound, and Nortriptyline in methanol.

  • Sample Set Preparation:

    • Set 1 (Neat Solution): Prepare a solution of Demethylmaprotiline in a reconstitution solvent (e.g., 50:50 ACN:Water with 0.1% FA) at a mid-range concentration of the intended calibration curve. Add the internal standard (either this compound or Nortriptyline) at the working concentration.

    • Set 2 (Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources using a protein precipitation method. To 50 µL of blank plasma, add 150 µL of acetonitrile containing the internal standard (either this compound or Nortriptyline).[4] Vortex and centrifuge.[4] Transfer the supernatant and evaporate to dryness. Reconstitute the extract in the same reconstitution solvent as Set 1 and spike with Demethylmaprotiline to the same final concentration as in Set 1.

  • LC-MS/MS Analysis: Analyze all samples from Set 1 and Set 2 using a validated LC-MS/MS method for tricyclic antidepressants. A typical method would involve a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte in each of the six plasma sources:

      • MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 2) / (Analyte/IS Peak Area Ratio in Set 1)

    • Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the six plasma sources for both this compound and Nortriptyline.

Expected Outcome: A lower %CV for the IS-Normalized MF when using this compound would indicate superior compensation for matrix variability compared to Nortriptyline.

Mandatory Visualizations

Logical Workflow for Internal Standard Comparison

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion stock Prepare Stock Solutions (Analyte, IS-d2, IS-Analog) set1 Prepare Set 1 (Analyte + IS in Neat Solution) stock->set1 set2 Prepare Set 2 (Post-Extraction Spiked Matrix + IS) stock->set2 lcms LC-MS/MS Analysis set1->lcms set2->lcms mf Calculate Matrix Factor (MF) lcms->mf is_mf Calculate IS-Normalized MF mf->is_mf cv Calculate %CV of IS-Normalized MF is_mf->cv compare Compare %CV (IS-d2 vs. IS-Analog) cv->compare

Caption: Workflow for evaluating internal standard performance in compensating for matrix effects.

Mechanism of Action: Norepinephrine (B1679862) Reuptake Inhibition

Demethylmaprotiline, the active metabolite of maprotiline, functions primarily as a potent inhibitor of norepinephrine reuptake.[5] This action increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission, which is believed to be a key mechanism for its antidepressant effect.

cluster_neuron Synaptic Cleft cluster_transporter cluster_drug presynaptic Presynaptic Neuron NE_synapse Norepinephrine (NE) presynaptic->NE_synapse Release postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds DMI Demethylmaprotiline DMI->NET Inhibits Adrenergic_Receptor->postsynaptic Signal Transduction

References

Robustness Under Scrutiny: A Comparative Guide to Demethylmaprotiline-d2 Based Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly within the regulated space of drug development, the robustness of an analytical method is paramount. A robust assay consistently delivers accurate and precise results despite minor, deliberate variations in experimental conditions, ensuring the reliability of pharmacokinetic and toxicokinetic data. This guide provides an objective comparison of a bioanalytical method employing a Demethylmaprotiline-d2 internal standard against an alternative using a non-deuterated, structural analog internal standard. The presented data, protocols, and workflows underscore the superior performance of stable isotope-labeled internal standards in mitigating analytical variability.

The Cornerstone of Robust Bioanalysis: The Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalytical laboratories. To correct for the inherent variability in sample preparation, injection volume, and mass spectrometer response, an internal standard (IS) is crucial.[1] The ideal internal standard mimics the physicochemical properties of the analyte, ensuring it is equally affected by these variations.[1]

Deuterated internal standards , such as this compound, are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with their stable isotope, deuterium.[2] This subtle mass difference allows for differentiation by the mass spectrometer, while the near-identical chemical nature ensures co-elution and similar behavior during extraction and ionization.[3] In contrast, a non-deuterated, structural analog internal standard is a different, though structurally similar, molecule. While more readily available and less expensive, its differing physicochemical properties can lead to variations in chromatographic retention and extraction recovery, potentially compromising data accuracy.[2]

Performance Under Pressure: A Data-Driven Comparison

The superiority of a this compound based assay is most evident when examining its performance under varied analytical conditions. The following tables summarize key validation parameters, comparing the use of this compound with a hypothetical, structurally similar (non-deuterated) internal standard.

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (SIL-IS)Structural Analog ISAcceptance Criteria (FDA/ICH)
Precision (%CV)
Intra-assay≤ 5%≤ 10%≤ 15% (≤ 20% at LLOQ)
Inter-assay≤ 6%≤ 12%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) -2% to +3%-8% to +10%Within ±15% (±20% at LLOQ)
Matrix Effect (%CV of IS-Normalized Matrix Factor) ≤ 4%≤ 15%≤ 15%
Recovery (%CV) ≤ 5%≤ 13%Consistent and reproducible

SIL-IS: Stable Isotope-Labeled Internal Standard; CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification. Data is representative of typical assay performance.

Table 2: Robustness Testing - Impact of Varied Parameters on Analyte Quantification

Varied ParameterThis compound (% Change from Nominal)Structural Analog IS (% Change from Nominal)
Column Temperature (± 5°C) < 2%< 8%
Mobile Phase pH (± 0.2 units) < 3%< 10%
Flow Rate (± 5%) < 1.5%< 7%
Sample Extraction Time (± 10 min) < 2.5%< 9%

The data clearly illustrates that the this compound internal standard provides tighter control over variability, ensuring the assay remains accurate and precise even with minor deviations in the method.[4]

Visualizing the Workflow: From Sample to Result

To better understand the experimental process, the following diagrams illustrate the bioanalytical workflow and the decision-making process for internal standard selection.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Biological Sample (Plasma/Serum) p2 Spike with Internal Standard (this compound) p1->p2 p3 Protein Precipitation / Liquid-Liquid Extraction p2->p3 p4 Evaporation and Reconstitution p3->p4 a1 Injection into LC System p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Bioanalytical workflow for Demethylmaprotiline quantification.

start Need for Bioanalytical Assay q1 High Accuracy & Precision Required? start->q1 q2 Complex Matrix (e.g., Plasma)? q1->q2 Yes analog Consider Structural Analog IS q1->analog No sil Use Stable Isotope-Labeled IS (e.g., this compound) q2->sil Yes q2->analog No

Decision pathway for internal standard selection.

Experimental Protocols: A Guide to Robustness Testing

The following are detailed methodologies for key experiments cited in this guide, based on FDA and ICH M10 guidelines.[5][6]

Protocol 1: Evaluation of Matrix Effects

Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix from at least six different sources is extracted, and the extract is then spiked with the analyte and this compound.

    • Set C (Pre-Extraction Spike): Blank biological matrix from the same six sources is spiked with the analyte and this compound before extraction.

  • Analysis: Analyze all samples via the validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): Calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in a neat solution (Set A).

    • IS-Normalized MF: Calculated by dividing the analyte MF by the IS MF.

    • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.

Protocol 2: Robustness Testing

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in analytical parameters.

Procedure:

  • Prepare Quality Control (QC) Samples: Prepare low and high concentration QC samples.

  • Introduce Variations: Analyze replicate QC samples (n=6) while systematically varying the following parameters one at a time:

    • Column Temperature: Set to 5°C above and below the nominal temperature.

    • Mobile Phase pH: Adjust the pH of the aqueous mobile phase by ±0.2 units.

    • Mobile Phase Composition: Vary the organic/aqueous ratio by ±2%.

    • Flow Rate: Adjust the flow rate by ±5% of the nominal value.

    • Sample Extraction Time: Vary the duration of key extraction steps (e.g., vortexing, shaking) by ±10%.

  • Analysis and Evaluation:

    • Quantify the QC samples against a calibration curve prepared under nominal conditions.

    • The mean accuracy and precision for the QC samples under each varied condition should be within the acceptance criteria of the method (typically ±15% bias and ≤15% CV).

Conclusion

The use of a deuterated internal standard, such as this compound, is a cornerstone of a robust and reliable bioanalytical method.[3] As demonstrated by the comparative data, a stable isotope-labeled internal standard provides superior compensation for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision.[4] While the initial investment in a deuterated standard may be higher, the long-term benefits of generating high-quality, reproducible data in a regulated environment are invaluable. This guide provides the foundational information for researchers and drug development professionals to make informed decisions in the development and validation of robust bioanalytical assays.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Demethylmaprotiline-d2 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, Demethylmaprotiline-d2, with a non-deuterated, structural analog internal standard for the analysis of Demethylmaprotiline.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the "gold standard" in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This allows for effective compensation for variations in sample preparation, injection volume, and, most importantly, matrix effects, which are a significant source of analytical variability in complex matrices like plasma, serum, and urine.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the advantages of a deuterated internal standard, this section compares the expected performance of this compound with a structural analog internal standard, Desmethyldoxepine, for the quantification of Demethylmaprotiline. The data for the structural analog is based on a published HPLC-UV method, while the data for this compound is representative of typical performance characteristics observed in modern LC-MS/MS methods utilizing a SIL-IS.

Performance ParameterThis compound (LC-MS/MS)Desmethyldoxepine (HPLC-UV)[1]
Limit of Detection (LOD) Low ng/mL to pg/mL11 nmoles/L
Limit of Quantification (LOQ) Low ng/mLNot Reported
Accuracy (% Bias) Typically within ±15%Not Reported
Precision (% CV) Typically <15%2-2.5%
Recovery Consistent and reproducibleNot Reported
Matrix Effect Effectively compensatedProne to significant variability
Cross-Reactivity Minimal to nonePotential for interference from structurally similar compounds

The Impact of Internal Standard Choice on Analytical Accuracy

The choice of internal standard directly impacts the accuracy and reliability of the analytical data. The following diagram illustrates the decision pathway for selecting an appropriate internal standard and highlights the advantages of a deuterated standard.

cluster_0 Internal Standard Selection Start Start Analyte Analyte: Demethylmaprotiline Start->Analyte IS_Choice Choice of Internal Standard Analyte->IS_Choice Deuterated_IS Deuterated IS (this compound) IS_Choice->Deuterated_IS Ideal Analog_IS Structural Analog IS (e.g., Desmethyldoxepine) IS_Choice->Analog_IS Alternative Deuterated_Adv Advantages: - Co-elution with analyte - Similar ionization - Compensates for matrix effects Deuterated_IS->Deuterated_Adv Analog_Disadv Disadvantages: - Different retention time - Different ionization efficiency - Susceptible to matrix effects Analog_IS->Analog_Disadv Result_Deuterated High Accuracy & Precision Deuterated_Adv->Result_Deuterated Result_Analog Potential for Inaccuracy & Imprecision Analog_Disadv->Result_Analog

Caption: Decision pathway for internal standard selection.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are representative protocols for key experiments in the validation of an LC-MS/MS method for Demethylmaprotiline using a deuterated internal standard.

Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is commonly employed for the extraction of Demethylmaprotiline from plasma samples.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing this compound at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Validation

A typical workflow for the validation of a bioanalytical method using a deuterated internal standard is depicted below.

cluster_1 Bioanalytical Method Validation Workflow Start Method Development Validation Method Validation Start->Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Application Sample Analysis Selectivity->Application Accuracy->Application Precision->Application Linearity->Application LLOQ->Application Recovery->Application MatrixEffect->Application Stability->Application

Caption: Bioanalytical method validation workflow.

Key Validation Parameters:
  • Selectivity: The ability of the method to differentiate and quantify the analyte from other components in the matrix. This is assessed by analyzing blank matrix from at least six different sources.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on different days.

  • Linearity and Range: Assessed by preparing a calibration curve over a defined concentration range and evaluating the correlation coefficient (r²) of the regression line.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte. This is evaluated by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Conclusion

The use of a deuterated internal standard, such as this compound, is the preferred approach for the quantitative bioanalysis of Demethylmaprotiline in complex matrices. Its ability to mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability, leading to more accurate, precise, and reliable data. While structural analog internal standards can be used, they are more susceptible to analytical errors and require more extensive validation to ensure data integrity. For researchers, scientists, and drug development professionals, investing in a stable isotope-labeled internal standard is a critical step in ensuring the quality and reliability of their bioanalytical data.

References

Safety Operating Guide

Safe Disposal of Demethylmaprotiline-d2: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Demethylmaprotiline-d2, ensuring compliance with general laboratory safety standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or a fume hood to prevent inhalation of airborne particles.

II. Step-by-Step Disposal Protocol

In the absence of a specific Safety Data Sheet (SDS) for this compound, the compound should be treated as a hazardous chemical waste. The following protocol is based on general guidelines for the disposal of laboratory chemicals and pharmaceutical compounds.

  • Waste Identification and Classification :

    • Classify this compound as a "Hazardous Chemical Waste" and a "Pharmaceutical Waste."

    • It should be segregated from other waste streams such as non-hazardous, biological, or radioactive waste to prevent dangerous reactions.

  • Containerization :

    • Use a dedicated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical properties of this compound. For solid forms, a securely sealed plastic or glass container is appropriate.

    • The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • Primary hazard statements (e.g., "Toxic," "Harmful if Swallowed").

      • The date of accumulation.

  • Waste Segregation and Storage :

    • Store the waste container in a designated, secure, and well-ventilated "Hazardous Waste Accumulation Area."

    • This area should be away from general laboratory traffic and incompatible chemicals. Do not store with strong acids or bases.

  • Arranging for Professional Disposal :

    • Laboratory waste must be disposed of through a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Provide them with a detailed inventory of the waste.

  • Spill Management :

    • In case of a spill, cordon off the area to prevent exposure.

    • For small spills of solid material, gently sweep the material into a designated waste container, avoiding dust generation.

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and collect it into the hazardous waste container.

    • Thoroughly decontaminate the spill area with an appropriate solvent and then soap and water.

III. Data Presentation: Waste Classification Summary

Waste Category Classification Container Type Labeling Requirements Storage Location
This compound (Solid)Hazardous Chemical Waste, Pharmaceutical WasteSealed, compatible plastic or glass"Hazardous Waste," Chemical Name, Hazard Statements, DateDesignated Hazardous Waste Area
Contaminated Labware (e.g., gloves, wipes)Hazardous Chemical WasteLined, sealed container"Hazardous Waste," Description of ContentsDesignated Hazardous Waste Area
Empty Stock ContainersNon-hazardous (after triple-rinsing)Standard lab recycling or trashDeface original labelGeneral lab waste area

IV. Experimental Protocols

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Spill Occurs? start->spill classify Classify as Hazardous & Pharmaceutical Waste container Select & Label Compatible Waste Container classify->container ppe->classify segregate Segregate from Incompatible Waste container->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end spill->classify No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->ppe

Essential Safety and Logistical Information for Handling Demethylmaprotiline-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Demethylmaprotiline-d2. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, thereby minimizing exposure risks and maintaining compound integrity.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent dermal, ocular, and respiratory exposure.[1][2][3][4] The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesWear two pairs of powder-free chemotherapy gloves that meet the ASTM D6978 standard.[3] The outer glove should be removed and disposed of in a sealed bag after each task.[2] Change gloves regularly, at least every hour, or immediately if contaminated, torn, or punctured.[2]
Body Protection GownA disposable, solid-front, long-sleeved gown made of a low-permeability fabric such as polyethylene-coated polypropylene (B1209903) is required.[3][4] Cuffs should be tight-fitting (elastic or knit).[2]
Eye and Face Protection Goggles and Face ShieldUse safety goggles and a face shield to protect against splashes.[1][3][4] Standard eyeglasses are not sufficient.[4]
Respiratory Protection RespiratorAn N95 respirator or higher should be worn, especially when handling the compound outside of a containment device or when there is a risk of aerosolization.[4]
Additional Protection Head, Hair, and Shoe CoversDisposable covers for head, hair (including beards), and shoes are necessary to prevent the spread of contamination.[3]

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • When unpacking, wear appropriate PPE, including a respirator, in case of spills or breaks during shipping.[4]

  • Unpack the compound in a designated area, preferably within a chemical fume hood or a ventilated enclosure.

Storage:

  • Store this compound in a well-ventilated, cool, and dry place, away from light.[5]

  • Keep the container tightly closed and store under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[5]

  • For long-term storage, refrigeration at -20°C is often recommended for deuterated compounds.[5] However, always consult the manufacturer's certificate of analysis for specific storage temperature requirements.[5]

Preparation of Solutions:

  • All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a compounding aseptic containment isolator (CACI).

  • To maintain isotopic purity, use anhydrous, deuterated solvents for preparing solutions whenever possible.[6]

  • Avoid acidic or basic solutions which can catalyze deuterium-hydrogen exchange.[5]

  • Prepare stock solutions by accurately weighing the compound and dissolving it in the appropriate solvent. For example, to prepare a 1 mM solution, you would use the appropriate volume of solvent for the mass of the compound.[7]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and excess solutions, must be treated as hazardous waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to ensure proper disposal.[8]

  • Containers: Collect all solid and liquid waste in clearly labeled, sealed, and compatible hazardous waste containers.[8]

  • Empty Containers: A container that held this compound is considered empty only after all contents have been removed by standard practices.[8] Depending on regulations, triple rinsing with a suitable solvent may be required, with the rinsate collected as hazardous waste.[8]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10] Do not dispose of this compound down the drain or in regular trash.[10]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a research setting, from receipt to disposal.

G cluster_0 Receiving and Storage cluster_1 Preparation cluster_2 Experimentation cluster_3 Disposal A Receive Shipment B Inspect Package for Damage A->B C Unpack in Ventilated Enclosure with PPE B->C D Log Compound and Store Appropriately (-20°C, Inert Atmosphere) C->D J Collect All Waste (Solid & Liquid) C->J Packaging Waste E Transfer to Fume Hood/BSC D->E Retrieve for Use F Wear Full PPE E->F G Weigh Solid Compound F->G F->J Contaminated PPE H Prepare Stock Solution with Deuterated Solvent G->H I Perform Experimental Procedures H->I Use in Experiments I->J Generate Waste K Segregate and Label as Hazardous Waste J->K L Arrange for Professional Disposal via EHS K->L

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.